Z-Devd-amc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C36H41N5O14 |
|---|---|
Molecular Weight |
767.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O14/c1-18(2)31(35(52)39-24(15-28(44)45)33(50)37-21-9-10-22-19(3)13-30(48)55-26(22)14-21)41-32(49)23(11-12-27(42)43)38-34(51)25(16-29(46)47)40-36(53)54-17-20-7-5-4-6-8-20/h4-10,13-14,18,23-25,31H,11-12,15-17H2,1-3H3,(H,37,50)(H,38,51)(H,39,52)(H,40,53)(H,41,49)(H,42,43)(H,44,45)(H,46,47)/t23-,24-,25-,31-/m0/s1 |
InChI Key |
GXEICLBVCXNIIZ-OSYMNAPVSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Principle and Application of the Z-DEVD-AMC Caspase-3 Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Unmasking Apoptosis through Fluorescence
The Z-DEVD-AMC caspase assay is a highly sensitive and widely used method for detecting the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] The principle of the assay is elegantly simple, relying on the enzymatic cleavage of a synthetic substrate to generate a fluorescent signal.
The substrate, this compound, is a tetrapeptide sequence (Asp-Glu-Val-Asp) specifically recognized by caspase-3.[1][2] This peptide is chemically linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).[3] In its conjugated form, the fluorescence of AMC is quenched.[3] However, in the presence of active caspase-3, the enzyme cleaves the peptide bond between the DEVD sequence and AMC.[4] This cleavage event liberates the free AMC molecule, which, upon excitation with ultraviolet light (typically around 340-380 nm), emits a strong blue fluorescence (around 440-460 nm).[1][5][6] The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample, providing a quantitative measure of apoptosis.
The this compound substrate is not entirely exclusive to caspase-3 and can also be cleaved by other DEVD-specific proteases like caspase-7.[2] Therefore, the assay is often referred to as a measure of "caspase-3/7 activity."
Caspase-3 Activation Signaling Pathways
Caspase-3 is synthesized as an inactive zymogen, procaspase-3, and its activation is a critical event in both the intrinsic and extrinsic apoptotic pathways.[7]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[8] This interaction leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[8] Within the DISC, procaspase-8 is cleaved and activated. Active caspase-8 can then directly cleave and activate procaspase-3, committing the cell to apoptosis.[8]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[8] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins, which in turn permeabilize the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm.[8] Cytochrome c binds to Apaf-1, promoting the formation of the apoptosome, which recruits and activates procaspase-9.[7] Active caspase-9 then cleaves and activates procaspase-3, leading to the execution of apoptosis.[7]
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general framework for performing a this compound caspase-3 assay in a 96-well plate format using cell lysates. Optimization of incubation times, reagent concentrations, and cell numbers may be necessary for specific experimental conditions.
Materials and Reagents:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[4]
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)[4]
-
This compound substrate (stock solution in DMSO)
-
AMC (7-amino-4-methylcoumarin) standard (for calibration curve)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Treat cells with the desired apoptosis-inducing agent for the indicated time. Include untreated cells as a negative control.
-
-
Cell Lysis:
-
For adherent cells, aspirate the media, wash once with ice-cold PBS, and then add cell lysis buffer.[4]
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in cell lysis buffer.[4]
-
Incubate the cell lysates on ice for 10-30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.
-
-
Caspase Assay:
-
In a 96-well black microplate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.
-
Adjust the volume of each well to be equal with cell lysis buffer.
-
Prepare a master mix of the 2X Reaction Buffer containing the this compound substrate at the desired final concentration (typically 20-50 µM).
-
Add an equal volume of the reaction buffer/substrate mix to each well containing cell lysate.
-
Include a blank control containing lysis buffer and the reaction buffer/substrate mix without any cell lysate.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Normalize the fluorescence intensity to the protein concentration of each lysate.
-
(Optional) To quantify the absolute amount of AMC released, generate a standard curve using known concentrations of free AMC.
-
Data Presentation: Quantitative Analysis of Caspase-3 Activity
The following table provides an example of how to present quantitative data obtained from a this compound caspase assay. The data is hypothetical and for illustrative purposes only.
| Treatment Group | Protein Concentration (µg/µL) | Raw Fluorescence Units (RFU) | Normalized Caspase-3 Activity (RFU/µg protein) | Fold Change vs. Control |
| Control (Untreated) | 2.1 | 1500 | 714.3 | 1.0 |
| Vehicle Control (DMSO) | 2.0 | 1650 | 825.0 | 1.2 |
| Staurosporine (1 µM) | 1.8 | 8500 | 4722.2 | 6.6 |
| Etoposide (50 µM) | 1.9 | 6200 | 3263.2 | 4.6 |
| Test Compound A (10 µM) | 2.2 | 2100 | 954.5 | 1.3 |
| Test Compound B (10 µM) | 1.7 | 7800 | 4588.2 | 6.4 |
Fluorescence Spectra of AMC:
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| AMC (7-Amino-4-methylcoumarin) | ~341-351 | ~430-441 |
Data sourced from multiple references.[9][10][11]
Conclusion
The this compound caspase assay is a robust and sensitive tool for the quantification of caspase-3/7 activity, a key indicator of apoptosis. Its straightforward principle, coupled with the availability of commercial kits, has made it a staple in academic research and drug discovery. By understanding the underlying signaling pathways and adhering to a well-defined experimental protocol, researchers can reliably assess the apoptotic potential of various stimuli and novel therapeutic agents. The ability to generate quantitative and reproducible data makes this assay invaluable for understanding the intricate mechanisms of programmed cell death.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bachem.com [bachem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Z-DEVD-AMC in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Z-DEVD-AMC substrate and its application in the study of apoptosis. It details the underlying mechanism of action, the associated signaling pathways, and provides detailed experimental protocols for its use in the laboratory.
Core Mechanism of this compound
This compound is a fluorogenic substrate designed to specifically measure the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. The molecule consists of a tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), which mimics the cleavage site of one of caspase-3's primary targets, Poly (ADP-ribose) polymerase (PARP). This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact state, this compound is weakly fluorescent. However, upon the induction of apoptosis, active caspase-3 recognizes and cleaves the peptide at the C-terminal side of the aspartate residue. This proteolytic event liberates the AMC fluorophore, which, in its free form, emits a strong blue fluorescent signal at approximately 440-460 nm when excited at 354-380 nm.[1][2][3] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-3, allowing for a quantitative assessment of apoptosis.
Logical Relationship of this compound Action
Caption: Logical flow of this compound from substrate to fluorescent signal upon cleavage by active caspase-3.
The Role of Caspase-3 in Apoptotic Signaling
Caspase-3 is a central executioner caspase in the apoptotic pathway. It is synthesized as an inactive zymogen (procaspase-3) and must be proteolytically cleaved to become active.[4] This activation is a point of convergence for two primary signaling pathways: the extrinsic and intrinsic pathways.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated through induced proximity, and active caspase-8 then directly cleaves and activates procaspase-3.[5][6]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[5] In the cytosol, cytochrome c binds to Apaf-1, which then recruits procaspase-9 to form a complex known as the apoptosome.[4][5] Within the apoptosome, procaspase-9 is activated and proceeds to cleave and activate procaspase-3.
Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a wide array of cellular proteins, including:
-
Poly (ADP-ribose) polymerase (PARP): A DNA repair enzyme. Its cleavage is a hallmark of apoptosis.
-
Gasdermin E (GSDME): When cleaved by caspase-3, the N-terminal fragment of GSDME can form pores in the plasma membrane, leading to a form of inflammatory cell death called pyroptosis.[7][8]
-
Structural proteins: Such as lamins and actin, leading to nuclear and cellular fragmentation.
-
Other caspases: Caspase-3 can amplify the apoptotic signal by activating other executioner caspases, like caspase-6 and -7.
Caspase-3 Activation Signaling Pathway
Caption: The extrinsic and intrinsic pathways converge on the activation of caspase-3 to initiate apoptosis.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the caspase-3 assay using DEVD-based substrates and inhibitors. Note that kinetic parameters such as Kcat and Vmax are highly dependent on specific experimental conditions (e.g., buffer composition, temperature, enzyme purity) and are therefore not universally reported.
| Parameter | Molecule | Value | Species | Notes |
| Km | Ac-DEVD-AMC | ~10 µM | Not Specified | Michaelis constant; indicates substrate concentration at half-maximal velocity.[9] |
| Ki | Ac-DEVD-CHO | ~0.23 nM | Not Specified | Inhibition constant; reflects the potency of this reversible inhibitor.[1][2][10] |
| IC50 | Ac-DEVD-CHO | 0.00195 - 4 nM | Not Specified | Concentration causing 50% inhibition of caspase-3 activity.[11] |
| Excitation λ | AMC (product) | 354 - 380 nm | N/A | Optimal wavelength for exciting the fluorophore.[1][2][3] |
| Emission λ | AMC (product) | 440 - 460 nm | N/A | Wavelength of maximum fluorescence emission.[1][2][3] |
Experimental Protocols
Reagent and Buffer Compositions
| Buffer/Reagent | Component | Concentration | Purpose |
| Cell Lysis Buffer | HEPES, pH 7.4 | 50 mM | Buffering agent |
| CHAPS or Triton X-100 | 0.1% - 1% | Non-ionic detergent for cell lysis | |
| DTT | 5 mM | Reducing agent to maintain caspase activity | |
| EDTA | 1-2 mM | Chelates divalent cations | |
| 2X Assay Buffer | HEPES, pH 7.2-7.5 | 100-200 mM | Buffering agent |
| Sucrose or Glycerol | 10% | Stabilizer | |
| CHAPS | 0.1% - 0.2% | Detergent | |
| DTT | 10 mM | Reducing agent | |
| EDTA | 2 mM | Chelating agent | |
| This compound Stock | This compound | 10 mM | Substrate |
| DMSO | - | Solvent | |
| Inhibitor Stock | Ac-DEVD-CHO | 2 mM | Inhibitor |
| DMSO | - | Solvent |
Note: Buffer compositions can vary. The above are representative examples from common protocols.[5][12] Always optimize for your specific cell type and experimental setup.
Cell Lysate Preparation
For Suspension Cells (e.g., Jurkat):
-
Induce apoptosis in cell culture using the desired method. Include an untreated control culture.
-
Pellet 1-5 x 10^6 cells by centrifugation at ~500 x g for 5 minutes at 4°C.[5]
-
Carefully aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS, then centrifuge again and aspirate the PBS.[13]
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.[5]
-
Centrifuge at 10,000-14,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This lysate is now ready for the assay or can be stored at -80°C.
For Adherent Cells (e.g., HeLa):
-
Induce apoptosis in cell culture. Include an untreated control.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.[8]
-
Aspirate the PBS and add 1 mL of ice-cold Cell Lysis Buffer per 100 mm dish.[8]
-
Incubate on ice for 15-20 minutes.
-
Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]
-
Proceed from Step 7 in the protocol for suspension cells.
Caspase-3 Activity Assay (96-well plate format)
-
Thaw cell lysates on ice. Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
In a black, flat-bottom 96-well plate, add 50 µL of cell lysate per well. It is recommended to use 50-200 µg of protein per well.[5]
-
Include a "no-lysate" control well with 50 µL of Cell Lysis Buffer to measure background fluorescence.
-
For inhibitor controls, pre-incubate lysate with 1 µL of 200 µM Ac-DEVD-CHO (final concentration ~2 µM) for 10-15 minutes at room temperature.
-
Prepare the 2X Reaction Mix by diluting the this compound stock solution into the 2X Assay Buffer to a final concentration of 100 µM (this can be optimized, a common range is 50-200 µM).
-
Start the reaction by adding 50 µL of the 2X Reaction Mix to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
Experimental Workflow Diagram
Caption: Step-by-step workflow for performing a caspase-3 activity assay using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. How to lyse adherent cells? | AAT Bioquest [aatbio.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suspension Cultured Cell Lysis Protocol | Rockland [rockland.com]
The Role of Z-DEVD-FMK in Elucidating Cell Death Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. Among these, caspase-3 stands out as a key executioner, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. Understanding and manipulating this pathway is of paramount importance in both basic research and therapeutic development. Z-DEVD-FMK (carbobenzoxy-Asp-Glu-Val-Asp-fluoromethylketone) is a potent and widely utilized tool for this purpose. This technical guide provides an in-depth overview of Z-DEVD-FMK, its mechanism of action, and its application in studying cell death, complete with detailed experimental protocols and data presentation to aid researchers in their investigations.
Introduction to Z-DEVD-FMK
Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-3.[1] Its design is based on the preferred cleavage sequence of caspase-3, Asp-Glu-Val-Asp (DEVD). The fluoromethylketone (FMK) moiety allows for covalent binding to the active site of the caspase, resulting in irreversible inhibition.[2] While it is a highly specific inhibitor of caspase-3, it has been shown to also inhibit other caspases, albeit with lower efficiency. Furthermore, at higher concentrations, Z-DEVD-FMK can exhibit off-target effects, including the inhibition of calpain, a calcium-dependent cysteine protease.[1][3] This dual inhibitory activity can be a crucial consideration in experimental design and data interpretation.[3]
Mechanism of Action
Caspase-3 is synthesized as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9, in response to pro-apoptotic signals. Activated caspase-3 then proceeds to cleave a broad range of cellular proteins, including structural components of the cytoskeleton and nucleus, as well as enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP).[4] The cleavage of PARP is a hallmark of apoptosis.
Z-DEVD-FMK exerts its inhibitory effect by mimicking the DEVD substrate of caspase-3. The inhibitor binds to the active site of caspase-3, and the FMK group forms a covalent bond with the cysteine residue in the catalytic site, thereby irreversibly inactivating the enzyme.[2] This prevents the downstream cleavage of caspase-3 substrates and effectively blocks the execution phase of apoptosis.
Quantitative Data on Z-DEVD-FMK
The efficacy of Z-DEVD-FMK as a caspase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The working concentration of Z-DEVD-FMK in cell-based assays typically ranges from 10 to 100 µM, depending on the cell type and experimental conditions.
| Parameter | Value | Reference |
| Caspase-3 IC50 | 18 µM | [5] |
| Typical In Vitro Working Concentration | 10 - 100 µM | [6] |
| Typical In Vivo Dose (rodent models) | 160 ng (intracerebroventricular) | [7] |
Table 1: Quantitative parameters for the use of Z-DEVD-FMK.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Z-DEVD-FMK to study its effects on cell death.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3 in cell lysates using a fluorogenic substrate, Ac-DEVD-AFC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). Cleavage of this substrate by active caspase-3 releases the fluorescent AFC molecule, which can be quantified.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-DEVD-FMK
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, 10 mM digitonin, pH 7.4)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Caspase-3 substrate (Ac-DEVD-AFC), 1 mM stock in DMSO
-
96-well black microplate
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of Z-DEVD-FMK (or vehicle control) for 1-2 hours.
-
Induce apoptosis using the chosen stimulus.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with Assay Buffer.
-
Prepare the substrate solution by diluting the Ac-DEVD-AFC stock to a final concentration of 50 µM in Assay Buffer.
-
Add 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[8]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-DEVD-FMK
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Z-DEVD-FMK and the apoptosis-inducing agent as described in the previous protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-DEVD-FMK
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of Z-DEVD-FMK (or vehicle control) for 1-2 hours.
-
Add the apoptosis-inducing agent to the wells.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of Solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of PARP Cleavage
This technique is used to detect the cleavage of the 116 kDa PARP protein into its characteristic 89 kDa and 24 kDa fragments by caspase-3, a hallmark of apoptosis.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-DEVD-FMK
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Z-DEVD-FMK and induce apoptosis as previously described.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. Look for a decrease in the 116 kDa band and the appearance of the 89 kDa fragment in apoptotic samples, and the inhibition of this cleavage in Z-DEVD-FMK treated samples.[9]
Visualizing Signaling Pathways and Workflows
Caspase-3 Activation Pathway
Caption: Intrinsic and extrinsic pathways leading to caspase-3 activation and apoptosis, and its inhibition by Z-DEVD-FMK.
Experimental Workflow for Studying Z-DEVD-FMK Effects
Caption: A typical experimental workflow for investigating the inhibitory effects of Z-DEVD-FMK on apoptosis.
Conclusion
Z-DEVD-FMK is an invaluable tool for researchers studying the intricate mechanisms of apoptosis. Its ability to specifically and irreversibly inhibit caspase-3 allows for the dissection of the downstream events of the apoptotic cascade. By employing the detailed protocols and understanding the quantitative aspects of its inhibitory action as outlined in this guide, researchers can effectively investigate the role of caspase-3 in various physiological and pathological processes. Careful consideration of its potential off-target effects at higher concentrations is necessary for robust experimental design and accurate interpretation of results. The continued use of Z-DEVD-FMK in cell death research will undoubtedly contribute to a deeper understanding of this fundamental process and may pave the way for novel therapeutic strategies targeting apoptosis.
References
- 1. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 3. z-devd-fmk.com [z-devd-fmk.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Z-DEVD-AMC: A Comprehensive Technical Guide for Caspase-3 Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Z-DEVD-AMC fluorogenic substrate, a critical tool for the detection and quantification of caspase-3 activity. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity is a primary indicator of programmed cell death.[1][2][3] Understanding the tools to measure its function is paramount for research in apoptosis, cancer, neurodegenerative diseases, and for the development of therapeutic agents that modulate this pathway.
Core Principle: The Mechanism of this compound
This compound is a synthetic tetrapeptide substrate designed to specifically mimic the natural cleavage site of one of caspase-3's key targets, poly (ADP-ribose) polymerase (PARP).[4] The substrate consists of four amino acids, Asp-Glu-Val-Asp (DEVD), which is the recognition sequence for caspase-3.[5] This peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
The core principle of the assay is based on fluorescence resonance energy transfer (FRET). In its intact form, the this compound molecule is only weakly fluorescent.[5] However, upon the induction of apoptosis, initiator caspases activate caspase-3.[1][2] Activated caspase-3 recognizes and cleaves the substrate specifically after the final aspartate (D) residue, releasing the AMC fluorophore.[4] The liberated AMC molecule is highly fluorescent, emitting a bright blue signal when excited by ultraviolet light.[5][6] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-3 in the sample, allowing for sensitive quantification.
Caption: Mechanism of this compound cleavage by active caspase-3.
The Upstream Command: Caspase-3 Activation Pathways
Caspase-3 exists as an inactive zymogen, procaspase-3, which must be proteolytically cleaved to become active.[1] This activation is a central event in the apoptotic cascade and is primarily triggered by two well-defined signaling pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.[1][2]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by extracellular signals. The binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface triggers the recruitment of adaptor proteins like FADD.[7] This assembly forms the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator procaspase-8.[7] Activated caspase-8 then directly cleaves and activates procaspase-3.[7]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[7] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[7] Cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome.[1] The apoptosome recruits and activates procaspase-9, which then proceeds to cleave and activate procaspase-3.[1][7]
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Z-DEVD-AMC: Core Properties and Applications
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the foundational properties and applications of Z-DEVD-AMC, a key reagent in apoptosis research. This document provides a comprehensive overview of its mechanism of action, physical and spectral characteristics, and detailed protocols for its use in quantifying caspase-3 activity.
Core Properties of this compound
This compound (Z-Asp-Glu-Val-Asp-AMC) is a fluorogenic substrate specifically designed for the detection of caspase-3 and related caspase activity.[1][2][3][4][5] Its utility in apoptosis research stems from its ability to be cleaved by active caspase-3, an enzyme central to the apoptotic signaling cascade. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable fluorescent signal.[1][6][7][8]
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized below, providing essential information for its proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C36H41N5O14 | [9] |
| Molecular Weight | 767.68 g/mol | [1] |
| Appearance | Off-white solid | [10] |
| Solubility | Soluble in DMSO | [1][6] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[6][9][11] | [6][9][11] |
Spectral Properties
The fluorometric detection of caspase-3 activity using this compound relies on the distinct spectral properties of the intact substrate and the cleaved AMC product. The intact this compound molecule exhibits weak fluorescence.[8][10] Upon enzymatic cleavage by caspase-3, the released AMC molecule fluoresces intensely, allowing for sensitive detection.[1][6][8]
| Molecule | Excitation Wavelength (nm) | Emission Wavelength (nm) | Source(s) |
| This compound (Substrate) | ~330 | ~390 | [8][10] |
| AMC (Product) | 340-380 | 440-460 | [7][8][12] |
Mechanism of Action
This compound serves as a highly selective substrate for caspase-3. The tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a natural substrate of caspase-3. In apoptotic cells, activated caspase-3 recognizes and cleaves the peptide bond C-terminal to the aspartate residue in the DEVD sequence of this compound. This proteolytic event liberates the AMC fluorophore, leading to a significant increase in fluorescence that can be measured using a fluorometer.
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a general guideline for measuring caspase-3 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.
I. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW: 767.68 g/mol ), dissolve it in approximately 651 µL of DMSO. Store the stock solution in aliquots at -20°C.[6]
-
Cell Lysis Buffer (1X): A common lysis buffer consists of 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate.[12]
-
Assay Buffer (2X): Prepare a 2X assay buffer containing 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[12] The DTT should be added fresh before use.
II. Experimental Procedure
-
Cell Lysis:
-
For adherent cells, wash with PBS, remove the PBS, and add ice-cold lysis buffer.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in ice-cold lysis buffer.
-
Incubate the cell suspension on ice for 30 minutes.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well black plate suitable for fluorescence measurements, add your cell lysate to each well.
-
Prepare a 2X substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 50 µM).[6]
-
Add an equal volume of the 2X substrate working solution to each well containing the cell lysate.
-
Include appropriate controls, such as a blank (lysis buffer + substrate) and a negative control (lysate from non-apoptotic cells).
-
-
Incubation and Measurement:
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | caspase-3 substrate | 美国InvivoChem [invivochem.cn]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. thomassci.com [thomassci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Z-Devd-amc fluorescence excitation and emission spectra
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, Z-DEVD-AMC (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this tool in the study of apoptosis and the screening of caspase inhibitors. This document details the spectral properties of this compound, provides standardized experimental protocols for its use, and illustrates the underlying biochemical pathways and experimental workflows.
Core Principles
This compound is a synthetic tetrapeptide that incorporates the preferred cleavage sequence for caspase-3, DEVD (Asp-Glu-Val-Asp).[1][2] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent.[1] However, upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the highly fluorescent AMC molecule is released.[2][3] The resulting increase in fluorescence intensity is directly proportional to the activity of caspase-3 in the sample, providing a sensitive and quantifiable measure of this key apoptotic enzyme.[4]
Spectral Properties
The accurate measurement of caspase-3 activity using this compound relies on the precise selection of excitation and emission wavelengths. While the intact substrate has minimal fluorescence, the liberated AMC moiety exhibits a distinct spectral profile. The optimal spectral settings for detecting the fluorescence of cleaved AMC are summarized below. It is important to note that slight variations in optimal wavelengths may occur depending on the specific instrumentation and buffer conditions used.
| Parameter | Wavelength Range (nm) | Optimal Wavelength (nm) |
| Excitation | 330 - 390 | ~354 - 380 |
| Emission | 420 - 495 | ~441 - 460 |
Data compiled from multiple sources, including[1][2][4][5][6][7][8][9].
Caspase-3 Signaling Pathway
Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade.[10][11][12] Its activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The simplified diagram below illustrates the central role of caspase-3 in executing programmed cell death.
Experimental Protocols
The following protocols provide a general framework for conducting a caspase-3 activity assay using this compound in either cell lysates or a 96-well plate format for cultured cells.
Reagent Preparation
-
Lysis Buffer (1X): 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi. Store at 4°C.[2]
-
Assay Buffer (1X): 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. Prepare fresh before use.[2]
-
This compound Stock Solution (10 mM): Reconstitute this compound in DMSO.[1] Store at -20°C, protected from light.[5]
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration of 50 µM.
Assay Workflow: Cell Lysates
The following diagram outlines the key steps for measuring caspase-3 activity in cell lysates.
Detailed Steps for Cell Lysate Assay:
-
Cell Treatment: Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect. For suspension cells, pellet by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-30 minutes.
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate). This is crucial for normalizing caspase activity.
-
Assay Setup: In a 96-well black plate, add a standardized amount of cell lysate (e.g., 20-50 µg of total protein) to each well. Adjust the volume with Assay Buffer.
-
Reaction Initiation: Add the this compound working solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation set to ~380 nm and emission to ~460 nm.[2][7]
In-situ Assay in 96-Well Plates
This method is suitable for high-throughput screening of caspase-3 activity directly in cultured cells.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 2 x 10^5 cells per well.[4]
-
Cell Treatment: Treat cells with the compounds of interest.
-
Lysis and Substrate Addition: Following treatment, add a combined lysis buffer/substrate solution directly to the wells.
-
Incubation: Incubate at room temperature or 37°C for the desired time.
-
Fluorescence Measurement: Read the fluorescence from the bottom using a plate reader with appropriate filter sets.
Data Interpretation and Controls
To ensure the validity of the results, it is essential to include proper controls:
-
Negative Control: Lysate from untreated or vehicle-treated cells to establish baseline fluorescence.
-
Blank Control: Assay buffer and substrate without any cell lysate to determine background fluorescence.
-
Inhibitor Control: Pre-incubate a sample of apoptotic cell lysate with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, to confirm that the measured fluorescence is indeed due to caspase-3-like activity.[1]
The fluorescence intensity of the samples should be corrected by subtracting the background fluorescence of the blank control. The caspase-3 activity can then be expressed as relative fluorescence units (RFU) per microgram of protein or normalized to the activity of the untreated control.
Conclusion
This compound is a robust and sensitive tool for the detection and quantification of caspase-3 activity. Its use in conjunction with the protocols and principles outlined in this guide will enable researchers to accurately probe the mechanisms of apoptosis and evaluate the efficacy of potential therapeutic agents targeting this critical cell death pathway. Careful attention to experimental detail, including the use of appropriate controls and optimized instrument settings, is paramount for obtaining reliable and reproducible data.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Caspase 3 - Wikipedia [en.wikipedia.org]
- 12. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]
Z-DEVD-AMC: A Comprehensive Technical Guide to Safety and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety data sheet (SDS) information and detailed experimental protocols for Z-DEVD-AMC (N-Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-7-amido-4-methylcoumarin), a widely utilized fluorogenic substrate for caspase-3. The following sections detail the chemical's properties, safety and handling procedures, and its application in apoptosis research, presenting quantitative data in accessible tables and illustrating key processes with clear diagrams.
Section 1: Safety Data Sheet (SDS) Summary
Proper handling of this compound is crucial to ensure laboratory safety. The following information is summarized from the available Safety Data Sheet[1].
Hazard Identification and Precautionary Measures
While a specific hazard classification may not be established, it is recommended to handle this compound with the standard care afforded to all laboratory chemicals.
General Safety Precautions:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Use with adequate local exhaust ventilation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including tight-sealing safety goggles, a face shield, and gloves.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse.[1]
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is irregular or stopped, administer artificial respiration. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Spill and Disposal Procedures
Spill Management:
-
Use personal protective equipment.[1]
-
For powder spills, cover with a plastic sheet to minimize spreading.[1]
-
Mechanically take up the spill and place it in appropriate, labeled containers for disposal.[1]
-
Avoid creating dust.[1]
-
Clean the contaminated surface thoroughly.[1]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Section 2: Physicochemical and Storage Information
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 767.74 g/mol | [2] |
| Excitation Wavelength | ~342 nm | [3] |
| Emission Wavelength | ~441 nm (for cleaved AMC) | [3] |
| Purity | 99.55% | [2] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Duration | Recommendations | Reference |
| Lyophilized Powder | - | Store at -20°C. | [3] |
| Stock Solution (in DMSO) | 1 month | Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles. | [2] |
| Stock Solution (in DMSO) | 6 months | Store at -80°C. Aliquot to avoid repeated freeze-thaw cycles. | [2][4] |
Note: The product should be protected from light.[5]
Section 3: Experimental Protocols and Applications
This compound is a highly selective fluorogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway. Cleavage of the substrate by caspase-3 releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified to measure enzyme activity.
Preparation of Reagents
10 mM this compound Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound in 651.3 µL of dimethyl sulfoxide (DMSO).[6]
1 M Dithiothreitol (DTT) Stock Solution:
-
Prepare a 1 M DTT stock solution in deionized water.
5X Reaction Buffer:
-
A typical 5X reaction buffer may contain 50 mM PIPES (pH 7.4), 10 mM EDTA, and 0.5% CHAPS.[3]
1X Cell Lysis Buffer:
-
A common lysis buffer consists of 200 mM TRIS (pH 7.5), 2 M NaCl, 20 mM EDTA, and 0.2% TRITON™ X-100.[3]
Caspase-3 Activity Assay in Cell Lysates
This protocol is adapted from standard methodologies for measuring caspase-3 activity in apoptotic cell extracts.[3]
-
Cell Culture and Induction of Apoptosis: Culture cells to the desired density and induce apoptosis using the chosen experimental treatment. A negative control of untreated cells should be included.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1X Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Assay Setup:
-
Prepare a 2X Reaction Buffer by diluting the 5X stock and adding DTT to a final concentration of 10 mM.
-
In a 96-well microplate, add 50 µL of cell lysate to each well.
-
Prepare a 2X substrate working solution by diluting the 10 mM this compound stock solution to 200 µM in the 2X Reaction Buffer.[3]
-
-
Enzymatic Reaction:
-
Add 50 µL of the 2X substrate working solution to each well containing the cell lysate.[3]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 342 nm and an emission wavelength of approximately 441 nm.[3]
-
Apoptotic Signaling Pathway Involving Caspase-3
The activation of caspase-3 is a central event in the apoptotic cascade. Various intrinsic and extrinsic signals can converge on the activation of initiator caspases (e.g., caspase-8 and caspase-9), which in turn cleave and activate executioner caspases like caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
Methodological & Application
Application Notes and Protocols for Z-DEVD-AMC-Based Caspase-3/7 Activity Assay in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key family of proteases that execute this process are the caspases (cysteine-aspartic proteases). Among them, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The measurement of caspase-3/7 activity is therefore a reliable indicator of apoptosis.
Z-DEVD-AMC is a highly selective and sensitive fluorogenic substrate for caspase-3 and caspase-7.[3][4] The substrate itself is weakly fluorescent; however, upon cleavage by active caspase-3/7 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[5][6] The intensity of the fluorescence, which can be measured using a fluorescence microplate reader, is directly proportional to the level of active caspase-3/7 in the sample.
These application notes provide a detailed protocol for the use of this compound in a 96-well plate format to quantify caspase-3/7 activity in cell lysates, a method amenable to high-throughput screening of apoptosis inducers and inhibitors.
Assay Principle
The assay is based on the enzymatic cleavage of the this compound substrate by active caspase-3 and caspase-7.[7] The substrate consists of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is the recognition motif for caspase-3/7, linked to the fluorescent reporter molecule AMC.[8] In the uncleaved form, the fluorescence of AMC is quenched. Upon apoptosis induction, initiator caspases such as caspase-8 and caspase-9 are activated.[9][10] These, in turn, cleave and activate the executioner caspases-3 and -7.[9][11] The active caspase-3/7 then cleaves the this compound substrate, liberating the highly fluorescent AMC molecule. The fluorescence intensity is measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[6][7][8]
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.
Experimental Protocol
This protocol is a guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
This compound substrate (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 0.1% CHAPS, 2 mM EDTA, 5 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)[8]
-
96-well black, clear-bottom microplates
-
Cultured cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)
-
Phosphate-buffered saline (PBS), ice-cold
-
Recombinant active caspase-3 (for positive control, optional)
-
Caspase inhibitor (e.g., Ac-DEVD-CHO, for negative control, optional)[6]
-
7-Amino-4-methylcoumarin (AMC) standard
-
Fluorescence microplate reader with filters for Ex/Em = 360-380/440-460 nm
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Centrifuge with microplate carrier
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the this compound powder in anhydrous DMSO to make a 10 mM stock solution.[12] For example, dissolve 5 mg of this compound (MW ~767.7 g/mol ) in approximately 651 µL of DMSO.[5] Aliquot and store at -20°C, protected from light.[12]
-
Cell Lysis Buffer: Prepare the lysis buffer and keep it on ice. Add DTT fresh before use.
-
Assay Buffer: Prepare the assay buffer. Add DTT fresh before use.
-
2X Substrate Working Solution (50 µM): Dilute the 10 mM this compound stock solution 1:200 in Assay Buffer.[12] For example, add 5 µL of 10 mM this compound to 995 µL of Assay Buffer. Prepare this solution fresh and protect it from light.
-
AMC Standard Curve Solutions: Prepare a 1 mM AMC stock solution in DMSO. From this, prepare a series of dilutions in Assay Buffer ranging from 0 to 50 µM to generate a standard curve.
Experimental Workflow
Caption: Experimental workflow for the 96-well plate caspase-3/7 assay.
Step-by-Step Protocol
Part A: Cell Seeding and Treatment
-
Seed cells in a 96-well plate at a density of 5 x 10^4 to 2 x 10^5 cells/well and allow them to adhere overnight (for adherent cells).[2]
-
Treat the cells with various concentrations of the desired apoptosis-inducing or inhibiting compounds. Include appropriate controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO).
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).
-
No-Cell Control: Wells containing only cell culture medium.
-
-
Incubate the plate for the desired period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
Part B: Preparation of Cell Lysate
-
For adherent cells: Gently aspirate the medium. Wash the cells once with 100 µL of ice-cold PBS. Aspirate the PBS.
-
For suspension cells: Centrifuge the plate at 300 x g for 5 minutes.[2] Carefully remove the supernatant. Resuspend the cell pellet in 100 µL of ice-cold PBS and centrifuge again. Remove the PBS.
-
Add 30-50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
If necessary, lysates can be collected and centrifuged at 10,000 x g for 5 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate.
Part C: Caspase-3/7 Assay
-
Transfer 20-50 µL of cell lysate from each well to a corresponding well in a new black, clear-bottom 96-well plate.
-
Add an equal volume (20-50 µL) of the 2X Substrate Working Solution to each well containing the cell lysate.[12]
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the degree of apoptosis.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[2]
Data Presentation and Analysis
The raw fluorescence units (RFU) should be corrected by subtracting the background fluorescence from the no-cell control wells. The caspase-3/7 activity can be expressed as the fold change in fluorescence relative to the untreated control. For quantitative analysis, the concentration of released AMC can be calculated from a standard curve.
Example Data: Dose-Dependent Induction of Caspase-3/7 Activity
The following table presents example data from Jurkat cells treated with varying concentrations of the apoptosis inducer, Staurosporine, for 4 hours. Caspase-3/7 activity was measured using the this compound substrate.
| Staurosporine (µM) | Average RFU | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 1520 | 85 | 1.0 |
| 0.1 | 2890 | 150 | 1.9 |
| 0.25 | 5430 | 280 | 3.6 |
| 0.5 | 8760 | 450 | 5.8 |
| 1.0 | 12540 | 620 | 8.3 |
| 2.0 | 13100 | 710 | 8.6 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the experimental setup.
Troubleshooting
-
High background fluorescence: Ensure that the this compound stock solution is properly stored and protected from light to prevent degradation. Check the purity of the reagents and the cleanliness of the microplates.
-
Low signal: The incubation time may need to be optimized. Ensure that the cell lysis was efficient and that the correct excitation and emission wavelengths were used. The concentration of the apoptosis inducer or the treatment time may need to be increased.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix the reagents thoroughly before adding them to the wells. Ensure a uniform cell density in all wells at the start of the experiment.
Conclusion
The this compound-based 96-well plate assay is a robust, sensitive, and high-throughput method for the quantification of caspase-3/7 activity, a key indicator of apoptosis. This protocol provides a comprehensive guide for researchers to effectively implement this assay in their studies on programmed cell death and for the screening of novel therapeutic agents.
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Caspase 3 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
Measuring Caspase-3 Activity in Cell Lysates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 (cysteine-aspartic protease 3) is a key executioner caspase in the apoptotic pathway.[1][2][3] Its activation is a critical event that leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes associated with apoptosis, or programmed cell death.[1][4][5] The measurement of caspase-3 activity is therefore a reliable and widely used method to quantify apoptosis in cell populations. This application note provides detailed protocols for measuring caspase-3 activity in cell lysates using both colorimetric and fluorometric methods.
Caspases exist as inactive zymogens (procaspases) that are activated through proteolytic cleavage.[1] Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn, cleave and activate executioner caspases like caspase-3.[2][6] Activated caspase-3 then cleaves specific substrates, ultimately leading to cell disassembly.[1][4] Assays to measure caspase-3 activity typically utilize a synthetic peptide substrate that contains the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp).[4][7] This peptide is conjugated to a reporter molecule, either a chromophore (like p-nitroaniline, pNA) for colorimetric assays or a fluorophore (like 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethylcoumarin, AFC) for fluorometric assays.[8][9][10] When cleaved by active caspase-3, the reporter molecule is released and can be quantified, providing a measure of caspase-3 activity.
Signaling Pathway of Caspase-3 Activation
The activation of caspase-3 is a central event in the apoptotic signaling cascade. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.
Figure 1: Caspase-3 Signaling Pathway.
Experimental Protocols
Two common methods for measuring caspase-3 activity are presented below: a colorimetric assay and a fluorometric assay. The fluorometric assay is generally more sensitive than the colorimetric assay.
General Workflow
The overall experimental workflow for both assay types is similar and involves cell lysis, incubation with a caspase-3 specific substrate, and subsequent detection of the cleaved reporter molecule.
Figure 2: Experimental Workflow.
Protocol 1: Colorimetric Assay
This assay is based on the cleavage of the peptide substrate Ac-DEVD-pNA by caspase-3, which releases the chromophore p-nitroaniline (pNA).[8] The amount of pNA produced is proportional to the caspase-3 activity and can be measured by its absorbance at 405 nm.[8][11]
Materials:
-
Cells induced to undergo apoptosis and control (uninduced) cells
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., containing 10 mM DTT)[5]
-
Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock solution)[5]
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population using a desired method. For a negative control, concurrently culture an uninduced cell population.
-
Harvest cells (both adherent and suspension) and pellet them by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
-
Wash the cell pellets once with ice-cold PBS and centrifuge again to remove the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in chilled Cell Lysis Buffer. A typical concentration is 1-5 x 10^6 cells per 50 µL of lysis buffer.[5]
-
Incubate the cell suspension on ice for 10-20 minutes.[5]
-
Centrifuge the lysate at high speed (e.g., 10,000 - 20,000 x g) for 1-15 minutes at 4°C to pellet cellular debris.[8][11]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).[8][12] This is crucial for normalizing the caspase activity.
-
Adjust the protein concentration of each lysate to be within a range of 50-200 µg of total protein per 50 µL of lysate.[5]
-
-
Caspase-3 Assay:
-
To each well of a 96-well plate, add 50 µL of your cell lysate.
-
Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration of 200 µM).[5]
-
Add 55 µL of the master mix to each well containing the cell lysate.
-
Include appropriate controls, such as a blank (lysis buffer without cell lysate) and a negative control (lysate from uninduced cells).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5][8][11]
-
-
Data Acquisition and Analysis:
Protocol 2: Fluorometric Assay
This highly sensitive assay utilizes a fluorogenic substrate, such as Ac-DEVD-AFC or Ac-DEVD-AMC.[10][12] Cleavage of the substrate by caspase-3 releases the fluorescent AFC or AMC molecule, which can be detected using a fluorometer.
Materials:
-
Cells induced to undergo apoptosis and control (uninduced) cells
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer
-
2x Reaction Buffer (containing DTT)[13]
-
Caspase-3 substrate: Ac-DEVD-AFC or Ac-DEVD-AMC (1 mM stock solution)[13]
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation and Lysis:
-
Follow steps 1 and 2 from the Colorimetric Assay protocol.
-
-
Protein Quantification:
-
Follow step 3 from the Colorimetric Assay protocol.
-
-
Caspase-3 Assay:
-
To each well of a black 96-well plate, add 50 µL of your cell lysate (containing 50-200 µg of protein).[13]
-
Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of 1 mM fluorogenic substrate (final concentration of 50 µM).[13]
-
Add 55 µL of the master mix to each well.
-
Include appropriate controls, including a blank and a negative control.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a fluorometric plate reader. The excitation and emission wavelengths will depend on the fluorophore used:
-
Subtract the fluorescence value of the blank from all other readings.
-
Express the caspase-3 activity as the fold-increase in fluorescence compared to the uninduced control.
-
Data Presentation
The quantitative data from caspase-3 activity assays should be summarized in a clear and organized manner. Below are example tables for presenting your results.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Volume per Reaction | Final Concentration |
| Cell Lysate | 1-4 mg/mL | 50 µL | 50-200 µg total protein |
| 2x Reaction Buffer | 2x | 50 µL | 1x |
| Ac-DEVD-pNA | 4 mM | 5 µL | 200 µM |
| Ac-DEVD-AFC/AMC | 1 mM | 5 µL | 50 µM |
Table 2: Incubation and Measurement Parameters
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Incubation Time | 1-2 hours | 1-2 hours |
| Incubation Temperature | 37°C | 37°C |
| Wavelength (Absorbance) | 405 nm | N/A |
| Wavelength (Excitation) | N/A | ~400 nm (AFC), ~380 nm (AMC) |
| Wavelength (Emission) | N/A | ~505 nm (AFC), ~420-460 nm (AMC) |
Table 3: Sample Data and Analysis
| Sample | Absorbance/Fluorescence (RFU) | Background Subtracted | Fold-Increase vs. Control |
| Blank | 0.050 | 0.000 | N/A |
| Uninduced Control | 0.100 | 0.050 | 1.0 |
| Treated Sample 1 | 0.350 | 0.300 | 6.0 |
| Treated Sample 2 | 0.200 | 0.150 | 3.0 |
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of caspase-3 activity in cell lysates. The choice between the colorimetric and fluorometric assay will depend on the required sensitivity and the available equipment. Proper experimental design, including the use of appropriate controls and protein normalization, is critical for obtaining accurate and reproducible results. These assays are invaluable tools for researchers and scientists in the fields of apoptosis research and drug development.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. mpbio.com [mpbio.com]
- 4. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. biopioneer.com.tw [biopioneer.com.tw]
Optimal Concentration of Z-DEVD-AMC for Caspase-3 Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of the fluorogenic substrate Z-DEVD-AMC (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-7-amido-4-methylcoumarin) in experiments designed to measure the activity of caspase-3, a key executioner enzyme in apoptosis.
Introduction
This compound is a highly selective and sensitive substrate for caspase-3 and related caspases (such as caspase-7) that recognize the DEVD sequence.[1][2] Upon cleavage by an active caspase-3 enzyme, the non-fluorescent this compound substrate releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety.[3][4][5] The intensity of the fluorescence emission is directly proportional to the caspase-3 activity in the sample. Accurate determination of the optimal this compound concentration is critical for obtaining reliable and reproducible results in studies of apoptosis and in the screening of potential therapeutic agents that modulate caspase activity.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the experimental system, including the source of the enzyme (cell lysate or purified enzyme), cell type, and the specific assay conditions. The following table summarizes recommended concentration ranges from various sources. It is important to note that these are starting points, and empirical optimization is highly recommended for each specific experimental setup.[2][6]
| Application | Recommended Final Concentration Range (µM) | Source / Kit | Key Considerations |
| Cell Lysates | 20 - 100 µM | BD Biosciences, Thermo Fisher Scientific, Cell Signaling Technology | Titration of both cell lysate protein concentration (0.5 - 4 mg/ml recommended) and substrate concentration is advised to determine the optimal signal-to-noise ratio.[2][6] |
| Purified Caspase-3 | 50 - 100 µM | Thermo Fisher Scientific, AAT Bioquest | The concentration should be optimized based on the specific activity of the purified enzyme. A standard curve with free AMC is recommended for quantification.[1] |
| Intact Cells (Cell-Based Assays) | 10 - 20 µM (in 2X working solution) | AAT Bioquest | Requires a cell-permeable version of the substrate or reagents that facilitate substrate entry into the cells. Incubation time and cell density are critical parameters to optimize.[3] |
Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates
This protocol is a general guideline for measuring caspase-3 activity in cell lysates using this compound.
Materials:
-
Cells of interest (treated and untreated)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[6]
-
This compound stock solution (typically 10 mM in DMSO)[1][3]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[6]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)[2][5]
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
-
For adherent cells, wash with PBS and then lyse the cells directly in the plate or after scraping. For suspension cells, pellet the cells, wash with PBS, and then lyse.[6]
-
Incubate the lysis buffer with the cells for 30 minutes on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates. It is recommended to use a protein concentration between 0.5 and 4 mg/ml.[2]
-
-
Assay Preparation:
-
Prepare a 2X substrate working solution by diluting the this compound stock solution in the Assay Buffer. For a final concentration of 50 µM, prepare a 100 µM 2X solution.
-
-
Reaction Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Include a blank control with 50 µL of Lysis Buffer only.
-
Add 50 µL of the 2X substrate working solution to each well.[1]
-
The final reaction volume will be 100 µL with the desired final concentration of this compound.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6] The optimal incubation time may vary and should be determined empirically.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
Optimization of this compound Concentration
To determine the optimal this compound concentration for your specific experimental conditions, perform a substrate titration.
Procedure:
-
Prepare a range of 2X this compound working solutions in Assay Buffer (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Set up the assay as described above, using a fixed amount of apoptotic cell lysate.
-
Add 50 µL of each of the different 2X substrate working solutions to the lysates. This will result in final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM.
-
Incubate and measure the fluorescence at different time points (e.g., 30, 60, 90, and 120 minutes).
-
Plot the fluorescence intensity against the this compound concentration for each time point. The optimal concentration is the one that gives a robust signal without being in excess, which can lead to high background and substrate inhibition.
Mandatory Visualizations
Caspase-3 Signaling Pathway
Caption: Caspase-3 activation and cleavage of this compound.
Experimental Workflow for Caspase-3 Assay
Caption: Workflow for a fluorometric caspase-3 assay.
Logic for Optimal Concentration Determination
Caption: Logic for optimizing this compound concentration.
References
Preparing Z-DEVD-AMC Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Z-DEVD-AMC stock and working solutions, a critical step for the accurate assessment of caspase-3 activity in apoptosis research and drug discovery.
Introduction
This compound is a fluorogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway. The substrate consists of the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp), flanked by a benzyloxycarbonyl (Z) group at the N-terminus and a fluorescent 7-amino-4-methylcoumarin (AMC) group at the C-terminus. In the intact substrate, the fluorescence of AMC is quenched. Upon cleavage by active caspase-3 between the aspartic acid residue and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured to quantify caspase-3 activity.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 767.74 g/mol |
| Molecular Formula | C₃₆H₄₁N₅O₁₄ |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 33.33 mg/mL) |
| Excitation Wavelength | ~340-360 nm |
| Emission Wavelength | ~440-460 nm |
Stock Solution Preparation
Proper preparation and storage of the this compound stock solution are crucial for maintaining its activity and ensuring reproducible experimental results.
Materials Required:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol for 10 mM Stock Solution:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to reconstitute 5 mg of this compound (MW: 767.74), add 651.3 µL of DMSO.[1] For other masses, use the following formula:
Volume of DMSO (µL) = (Mass of this compound (mg) / 767.74 ( g/mol )) * 1,000,000 / 10 (mmol/L)
-
Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[3]
Storage and Stability of Stock Solution:
| Storage Temperature | Stability |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: Always refer to the manufacturer's instructions for specific storage recommendations.
Working Solution Preparation
The this compound working solution is prepared by diluting the stock solution in an appropriate assay buffer immediately before use.
Materials Required:
-
This compound stock solution (10 mM)
-
Assay Buffer (see composition below)
-
Microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile pipette tips
Recommended Assay Buffer Composition:
A typical 1X assay buffer for caspase-3 activity assays includes:
-
20-50 mM HEPES or PIPES, pH 7.2-7.5
-
10 mM Dithiothreitol (DTT) - add fresh
-
2 mM EDTA
-
0.1-0.5% CHAPS or 1% Triton X-100
Note: The optimal buffer composition may vary depending on the experimental setup and cell type.
Protocol for 2X Working Solution (for a 100 µL final reaction volume):
-
Prepare 1X Assay Buffer: Prepare the assay buffer with all components except DTT. Just before use, add DTT to a final concentration of 10 mM.
-
Dilute Stock Solution: To prepare a 2X working solution (e.g., 40 µM for a final concentration of 20 µM), dilute the 10 mM this compound stock solution 1:250 in the 1X assay buffer. For example, add 4 µL of 10 mM this compound stock to 996 µL of assay buffer.
-
Mix Gently: Mix the working solution by gentle inversion. Avoid vigorous vortexing, which can cause foaming.
-
Use Immediately: The working solution should be prepared fresh and used immediately for the caspase activity assay.
Experimental Workflow for Caspase-3 Activity Assay
The following diagram illustrates a typical workflow for measuring caspase-3 activity in cell lysates using a microplate reader.
Caption: Experimental workflow for caspase-3 activity assay.
Signaling Pathway of this compound Cleavage
The diagram below illustrates the mechanism of this compound cleavage by active caspase-3.
Caption: Caspase-3 mediated cleavage of this compound.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound in caspase-3 activity assays. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in apoptosis research and drug development.
References
Application Notes and Protocols for Kinetic Measurement of Caspase-3 Activity with Z-DEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the kinetic measurement of caspase-3 activity using the fluorogenic substrate Z-DEVD-AMC (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin). This assay is a sensitive and reliable method for quantifying the activity of this key executioner caspase in apoptosis and for screening potential inhibitors.
Principle of the Assay
Caspase-3, a key protease activated during the execution phase of apoptosis, recognizes and cleaves the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[1][2] The substrate this compound is a synthetic peptide containing the DEVD sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[2] In its intact form, this compound is weakly fluorescent.[1] Upon cleavage by active caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent AMC is released.[2][3] The rate of AMC release, measured by an increase in fluorescence intensity, is directly proportional to the caspase-3 activity in the sample.[4] This allows for the kinetic measurement of enzyme activity.
The excitation and emission wavelengths for the liberated AMC are approximately 342-380 nm and 441-460 nm, respectively.[1][2][4][5][6]
Caspase-3 Signaling Pathway
Caspase-3 is an executioner caspase that, once activated, is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8] Its activation can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9] Both pathways converge on the activation of initiator caspases (like caspase-8 and caspase-9) which in turn cleave and activate pro-caspase-3 into its active form.[8][9]
Caspase-3 Signaling Pathway
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Store as a stock solution (e.g., 10 mM in DMSO) at -20°C, protected from light.[1]
-
Caspase-3 Assay Buffer: A common formulation is 20 mM HEPES, pH 7.5, 10% glycerol, and 2 mM DTT.[2] DTT should be added fresh before use from a 1 M stock.
-
Cell Lysis Buffer: A typical buffer contains 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate.[2]
-
Recombinant Active Caspase-3: For standard curve generation and as a positive control.
-
AMC (7-amino-4-methylcoumarin): For generating a standard curve to quantify the amount of released fluorescent product.
-
96-well black microplates: For fluorescence measurements to minimize light scatter.
-
Fluorescence microplate reader: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.
-
Cell culture reagents, including appropriate apoptosis-inducing agents.
-
Protein assay reagent (e.g., Bradford or BCA).
Experimental Workflow
The general workflow for a caspase-3 kinetic assay involves sample preparation, the enzymatic reaction, and data acquisition and analysis.
Experimental Workflow for Caspase-3 Assay
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
-
Cell Culture and Treatment:
-
Plate cells at a desired density and treat with an apoptosis-inducing agent or the compound of interest. An untreated cell population should be included as a negative control.
-
-
Preparation of Cell Lysates:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold Cell Lysis Buffer (e.g., 2-10 million cells/mL).[2]
-
Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard protein assay.
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add 50-200 µg of cell lysate protein per well.[10]
-
Adjust the volume in each well to 50 µL with Caspase-3 Assay Buffer.
-
Prepare a reaction master mix by diluting the this compound stock solution in Caspase-3 Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 100 µM).
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL. The final substrate concentration will be 1X (e.g., 50 µM).
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex: ~380 nm, Em: ~440-460 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Normalize the caspase-3 activity to the protein concentration of the lysate (e.g., V₀/mg protein).
-
The fold-increase in caspase-3 activity can be determined by comparing the activity in treated samples to the untreated control.[10]
-
Protocol 2: Generation of an AMC Standard Curve
-
Prepare a stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in Caspase-3 Assay Buffer to generate a range of known concentrations.
-
Add 100 µL of each AMC dilution to separate wells of the 96-well black microplate.
-
Measure the fluorescence intensity at the same excitation and emission wavelengths used for the kinetic assay.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration and perform a linear regression to obtain the equation of the line. This can be used to convert the RFU values from the kinetic assay into moles of AMC produced.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range/Value | Source |
| This compound Concentration | 20 - 200 µM | [1][2][10] |
| Cell Lysate Protein | 50 - 200 µ g/well | [4][10] |
| Incubation Temperature | Room Temperature or 37°C | [1][2][5][10] |
| Incubation Time (Kinetic) | 30 - 120 minutes | [1][6][10] |
| Excitation Wavelength | 342 - 380 nm | [1][2][4][5][6] |
| Emission Wavelength | 420 - 460 nm | [1][2][4][5][6] |
Table 2: Kinetic Parameters of this compound for Caspase-3
| Parameter | Reported Value | Source |
| Km (Michaelis constant) | ~10 µM | [2] |
Note: The optimal conditions may vary depending on the cell type, the specific activity of the caspase-3, and the experimental setup. It is recommended to perform initial optimization experiments for substrate and protein concentrations.
Troubleshooting
-
High background fluorescence:
-
Ensure the use of a black microplate.
-
Check the purity of the reagents.
-
Run a "no enzyme" control to determine the background fluorescence of the substrate and buffer.
-
-
Low signal:
-
Increase the amount of cell lysate.
-
Ensure that apoptosis has been effectively induced.
-
Check the activity of the recombinant caspase-3 positive control.
-
Verify the settings on the fluorescence plate reader.
-
-
Non-linear reaction kinetics:
-
This may be due to substrate depletion or enzyme instability. Use a lower concentration of cell lysate or measure the initial linear phase of the reaction.
-
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
DMSO is a solvent that can penetrate the skin; avoid direct contact.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Caspase 3 - Wikipedia [en.wikipedia.org]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Endpoint Caspase-3 Assay Using Z-DEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a key effector caspase in the apoptotic signaling cascade. Its activation is a critical event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. The measurement of caspase-3 activity is therefore a reliable method for quantifying apoptosis. This document provides detailed application notes and protocols for an endpoint caspase-3 assay using the fluorogenic substrate Z-DEVD-AMC (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).
The assay principle is based on the cleavage of the this compound substrate by active caspase-3. Upon cleavage of the DEVD peptide sequence, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The amount of liberated AMC, which can be quantified using a fluorometer, is directly proportional to the caspase-3 activity in the sample.
Signaling Pathway of Caspase-3 Activation
Caspase-3 is typically activated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, including caspase-3.
Measuring Caspase-3 Activity with Z-DEVD-AMC using a Fluorescence Plate Reader: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease. The activation of Caspase-3 is a hallmark of apoptosis and its activity is a reliable indicator of cells undergoing programmed cell death.
This application note provides a detailed protocol for the sensitive measurement of Caspase-3 activity in cell lysates using the fluorogenic substrate Z-DEVD-AMC in conjunction with a fluorescence plate reader. This compound is a synthetic tetrapeptide that contains the Caspase-3 cleavage sequence (DEVD). In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active Caspase-3, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence, which can be measured using a fluorescence plate reader, is directly proportional to the Caspase-3 activity in the sample.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by active Caspase-3. The reaction releases the fluorescent molecule AMC, which has an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm. The rate of AMC production is a direct measure of Caspase-3 activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Caspase-3 signaling pathway and the experimental workflow for the Caspase-3 activity assay.
Caption: Caspase-3 activation signaling pathways.
Caption: Caspase-3 activity assay workflow.
Data Presentation
The following tables summarize representative quantitative data obtained from Caspase-3 activity assays using this compound with a fluorescence plate reader.
Table 1: Time-Course of Staurosporine-Induced Caspase-3 Activity in Jurkat Cells
| Time (hours) | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |
| 0 (Control) | 150 ± 15 | 1.0 |
| 1 | 450 ± 30 | 3.0 |
| 2 | 1200 ± 85 | 8.0 |
| 4 | 2500 ± 150 | 16.7 |
| 6 | 1800 ± 110 | 12.0 |
Jurkat cells were treated with 1 µM staurosporine. Data are presented as mean ± standard deviation.
Table 2: Dose-Response of Staurosporine on Caspase-3 Activity in HeLa Cells
| Staurosporine (µM) | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |
| 0 (Control) | 200 ± 20 | 1.0 |
| 0.1 | 500 ± 40 | 2.5 |
| 0.5 | 1500 ± 120 | 7.5 |
| 1.0 | 3200 ± 250 | 16.0 |
| 2.0 | 3500 ± 280 | 17.5 |
HeLa cells were treated with varying concentrations of staurosporine for 4 hours. Data are presented as mean ± standard deviation.[1]
Table 3: Effect of Etoposide on Caspase-3 Activity in MCF-7 Cells
| Treatment | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |
| Control | 300 ± 25 | 1.0 |
| Etoposide (50 µM) | 2400 ± 180 | 8.0 |
| Etoposide (50 µM) + Z-DEVD-FMK (50 µM) | 350 ± 30 | 1.2 |
MCF-7 cells were treated with etoposide for 24 hours. The caspase-3 inhibitor Z-DEVD-FMK was added 1 hour prior to etoposide treatment. Data are presented as mean ± standard deviation.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound substrate (store at -20°C, protected from light)
-
Dimethyl sulfoxide (DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Lysis Buffer: Prepare the lysis buffer and keep it on ice.
-
Assay Buffer: Prepare the assay buffer. Add DTT to a final concentration of 10 mM immediately before use.
Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 100 µL for a 96-well plate).
-
Incubate on ice for 10-15 minutes.
-
Collect the cell lysate and transfer to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the Caspase-3 activity.
-
Caspase-3 Assay:
-
In a black, clear-bottom 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10-50 µg of cell lysate to each well. Adjust the volume with Cell Lysis Buffer to a final volume of 95 µL.
-
Include a blank control containing only Cell Lysis Buffer and Assay Buffer.
-
To initiate the reaction, add 5 µL of 1 mM this compound (final concentration 50 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Protocol for Suspension Cells
-
Cell Culture and Treatment: Culture suspension cells to the desired density and treat with the apoptosis-inducing agent.
-
Cell Lysis:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Proceed with centrifugation and collection of the supernatant as described for adherent cells (Step 3 of the adherent cell protocol).
-
-
Protein Quantification and Caspase-3 Assay: Follow steps 4-6 of the protocol for adherent cells.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.
-
Normalization: Normalize the background-subtracted fluorescence values to the protein concentration of each sample.
-
Calculation of Fold Increase: To determine the relative increase in Caspase-3 activity, divide the normalized fluorescence of the treated samples by the normalized fluorescence of the untreated control.
Caption: Logical flow of data analysis.
An increase in fluorescence intensity in treated cells compared to control cells indicates the activation of Caspase-3 and the induction of apoptosis. The inclusion of a Caspase-3 specific inhibitor, such as Z-DEVD-FMK, can confirm that the observed fluorescence is due to Caspase-3 activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of cell lysates or compounds. | Include a blank control without substrate for each sample. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low signal | Insufficient Caspase-3 activity. | Increase incubation time or the amount of cell lysate. |
| Inactive substrate. | Ensure proper storage of this compound and avoid repeated freeze-thaw cycles. | |
| Incorrect filter settings. | Verify the excitation and emission wavelengths on the plate reader. | |
| High well-to-well variability | Inconsistent cell numbers or lysis. | Ensure accurate cell counting and consistent lysis procedures. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
Conclusion
The this compound-based fluorescence assay is a robust, sensitive, and high-throughput method for quantifying Caspase-3 activity in cell lysates. This protocol provides a reliable framework for researchers to investigate apoptosis in various experimental models, making it a valuable tool in basic research and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Z-DEVD-AMC Caspase-3 Assay
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering high background fluorescence in the Z-DEVD-AMC assay, a common method for measuring Caspase-3 activity during apoptosis.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence high in all wells, including the "no enzyme" or "blank" controls?
High fluorescence in blank wells (containing only assay buffer and substrate) typically points to issues with the this compound substrate itself or contaminated reagents.
-
Substrate Degradation: The this compound substrate is sensitive to light and repeated freeze-thaw cycles, which can cause spontaneous hydrolysis and release of the fluorescent AMC molecule.[1][2] It is crucial to prepare single-use aliquots of the substrate stock solution and store them properly.[1][3]
-
Reagent Contamination: Assay buffers or water used for dilutions may be contaminated with proteases or fluorescent compounds. Using fresh, high-purity reagents is essential.
-
Improper Storage: The substrate should be stored at -20°C or -80°C, protected from light and moisture.[1][4][5]
Q2: My negative control (lysates from uninduced or healthy cells) shows high fluorescence. What is the cause?
High signal in negative controls suggests either a basal level of apoptosis in your cell population, non-specific enzyme activity, or autofluorescence.
-
Basal Apoptosis: Over-confluent, unhealthy, or stressed cell cultures can have a high baseline level of apoptosis, leading to Caspase-3 activation even without induction.[6] Ensure cells are healthy and harvested at an appropriate density.
-
Non-Caspase-3 Protease Activity: Other proteases in the cell lysate may be capable of cleaving the DEVD sequence, although Caspase-3 is its primary target.[5] To verify that the signal is from Caspase-3-like activity, include a control reaction with a specific Caspase-3 inhibitor, such as Ac-DEVD-CHO.[2][5]
-
Cellular Autofluorescence: Some cell types naturally fluoresce, which can contribute to the background signal.[6][7] Additionally, components in cell culture media, like phenol red or vitamins, can be fluorescent. Always include a "lysate only" control (without the this compound substrate) to measure the intrinsic fluorescence of your sample.
Q3: The fluorescence signal in my blank wells starts high and does not increase, while my sample wells show a time-dependent increase. Is this normal?
This scenario strongly suggests that the initial high reading in the blank is due to pre-existing, free AMC from substrate degradation.[8] The subsequent increase in fluorescence only in the sample wells correctly reflects enzyme activity. While the assay can still yield usable data by subtracting the initial reading (t=0) from subsequent time points, the high starting background reduces the assay's dynamic range and sensitivity. Optimizing substrate handling is recommended to lower the initial blank reading.[8]
Signaling Pathway and Workflow Diagrams
Caption: Caspase-3 activation and cleavage of the this compound substrate.
Caption: A logical workflow for troubleshooting high background.
Quantitative Data Summary
Table 1: Typical Reagent Concentrations and Instrument Settings
| Parameter | Typical Range | Notes |
| This compound Final Concentration | 20 - 200 µM | Higher concentrations can increase background. Titration may be needed.[2][9][10] |
| DTT Final Concentration | 5 - 10 mM | DTT is added to the reaction buffer immediately before use.[11][12] |
| Protein Lysate Concentration | 50 - 200 µg per reaction | The optimal amount can vary by cell type and induction efficiency.[11][13] |
| Excitation Wavelength (Ex) | 360 - 380 nm | The AMC fluorophore is excited in this UV range.[2][12] |
| Emission Wavelength (Em) | 440 - 465 nm | The emission of free AMC is detected in this blue range.[2][5] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High signal in all wells | Substrate degradation | Aliquot substrate, store protected from light at -20°C or below, and avoid repeated freeze-thaw cycles.[1][4] |
| Reagent contamination | Use fresh, sterile buffers (e.g., Lysis Buffer, Reaction Buffer).[11] | |
| High signal in negative controls | High basal apoptosis | Use healthy, sub-confluent cell cultures. |
| Non-specific protease activity | Include a control with a specific Caspase-3 inhibitor (Ac-DEVD-CHO).[5] | |
| Autofluorescence | Measure fluorescence of a "lysate only" sample and subtract it from all readings.[6] | |
| Inconsistent readings | Pipetting errors / Bubbles | Pipette gently against the well wall. Ensure all components are mixed thoroughly.[11][13] |
| Incorrect incubation | Ensure consistent incubation time and temperature (e.g., 30-120 min at 37°C).[9][11] |
Experimental Protocols
This section provides a generalized protocol for a cell-based this compound assay using cell lysates.
Reagent Preparation
-
Cell Lysis Buffer: Typically contains Tris, NaCl, and a non-ionic detergent (e.g., Triton X-100). Store at 4°C.[11]
-
2X Reaction Buffer: Often a HEPES or Tris-based buffer containing salts and stabilizers like sucrose or glycerol. Store at 4°C.[10][11] Immediately before use, add DTT to a final concentration of 10-20 mM (this will be 5-10 mM in the final 1X reaction).[11]
-
This compound Substrate (10 mM Stock): Dissolve the substrate in DMSO.[4][5] Aliquot into light-protected tubes and store at -80°C for long-term or -20°C for short-term use.[1]
Cell Lysate Preparation
-
Induce apoptosis in cells using your desired method. Include an uninduced (negative) control culture.
-
Harvest cells (e.g., 1-5 x 10⁶ cells per sample) and pellet by centrifugation (e.g., 2,000 rpm for 5 min).[13]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.[11]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a suitable method (Bradford assay is recommended as BCA can be affected by DTT).[14]
Assay Procedure (96-well Plate Format)
-
Prepare your samples in a black, clear-bottom 96-well plate suitable for fluorescence measurements.[11]
-
For each reaction, add 20-100 µg of protein lysate and bring the volume to 50 µL with Cell Lysis Buffer.
-
Set up Controls:
-
Blank: 50 µL of Cell Lysis Buffer (no lysate).
-
Negative Control: Lysate from uninduced cells.
-
Positive Control: Lysate from apoptosis-induced cells.
-
Inhibitor Control (Optional): Pre-incubate a positive control lysate with a Caspase-3 inhibitor before adding the reaction buffer.
-
-
Prepare the master reaction mix: For each well, you will need 50 µL of 2X Reaction Buffer (with DTT added).
-
Add 50 µL of the 2X Reaction Buffer to each well. The total volume is now 100 µL.
-
Add 5 µL of 4 mM DEVD-pNA substrate (for a final concentration of 200 µM).[9]
-
Mix gently.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9][11] For kinetic assays, take readings at regular intervals (e.g., every 5-10 minutes).
-
Measure the fluorescence in a microplate reader with excitation set to ~380 nm and emission to ~460 nm.[2][12]
-
Data Analysis: Subtract the fluorescence of the blank control from all readings. The fold-increase in Caspase-3 activity can be determined by comparing the fluorescence of the induced sample to the uninduced control.[9][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. glpbio.com [glpbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. mpbio.com [mpbio.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Z-DEVD-AMC Caspase-3 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Z-DEVD-AMC experiments for the measurement of caspase-3 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of caspase-3, a key enzyme involved in apoptosis or programmed cell death.[1][2][3] The substrate consists of a four-amino-acid peptide (DEVD) recognized by caspase-3, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is weakly fluorescent.[3][4] When active caspase-3 cleaves the DEVD peptide, the AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, and the intensity is directly proportional to the caspase-3 activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?
A2: The optimal excitation wavelength for the released AMC fluorophore is approximately 340-380 nm, and the optimal emission wavelength is around 440-465 nm.[3][5][6] It is recommended to consult the specific product datasheet for the exact spectral properties of the this compound reagent being used and to optimize the instrument settings for your particular fluorometer.
Q3: How should I prepare and store the this compound stock solution?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, usually at a concentration of 10 mM.[7][8] It is crucial to store the stock solution at -20°C or -80°C, protected from light and moisture, to prevent degradation.[6][9] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.[6][9]
Q4: Can this assay differentiate between caspase-3 and caspase-7 activity?
A4: No, the DEVD sequence is recognized and cleaved by both caspase-3 and caspase-7.[4] Therefore, the this compound assay measures the combined activity of both caspases. If differentiation is necessary, additional experiments, such as using specific inhibitors or Western blotting for cleaved caspase-3, are required.
Troubleshooting Guide
High variability in this compound experiments can arise from several factors throughout the experimental workflow. This guide addresses common issues and provides solutions to improve reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in negative controls | 1. Substrate degradation: Improper storage or handling of this compound can lead to spontaneous hydrolysis. 2. Contaminated reagents: Buffers or water may be contaminated with fluorescent substances. 3. Cell culture medium interference: Phenol red or other components in the medium can contribute to background fluorescence. | 1. Proper storage: Store this compound stock solution in aliquots at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment.[6][9] 2. Use high-purity reagents: Use fresh, high-quality reagents and nuclease-free water to prepare all buffers and solutions. 3. Wash cells: Before lysis, wash the cells with phosphate-buffered saline (PBS) to remove residual culture medium.[6] |
| Low or no signal in apoptotic samples | 1. Inactive caspase-3: The apoptotic stimulus may not have been effective, or the timing of the assay may have missed the peak of caspase-3 activity. 2. Improper cell lysis: Incomplete cell lysis can result in a low yield of active caspase-3 in the lysate. The lysis buffer composition is critical.[10] 3. Enzyme degradation: Caspases are sensitive to degradation. Samples may not have been kept on ice, or protease inhibitors that also inhibit caspases may have been used. | 1. Optimize apoptosis induction: Perform a time-course experiment to determine the optimal time for measuring caspase-3 activity after inducing apoptosis. Use a positive control (e.g., staurosporine treatment) to ensure the assay is working.[11] 2. Optimize lysis buffer: Use a lysis buffer specifically designed for caspase assays, typically containing a non-ionic detergent like CHAPS or NP-40.[5][10] Ensure the buffer is chilled and incubate cells on ice for the recommended time.[12] 3. Proper sample handling: Keep cell lysates on ice at all times.[13] Avoid using broad-spectrum protease inhibitor cocktails that may inhibit caspases. |
| High well-to-well variability | 1. Inconsistent cell number: Uneven cell seeding or cell loss during washing steps can lead to variability. 2. Pipetting errors: Inaccurate pipetting of cells, reagents, or lysates. 3. Temperature fluctuations: Inconsistent incubation temperatures across the plate. 4. Inner filter effect: At high substrate or product concentrations, the excitation or emission light can be absorbed by the sample itself, leading to non-linear and variable fluorescence readings.[14][15][16][17][18] | 1. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to ensure a consistent number of cells is seeded in each well. Be gentle during washing steps to minimize cell detachment. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. 3. Ensure uniform temperature: Use a high-quality incubator and allow the plate to equilibrate to the reaction temperature before adding the final reagents. 4. Address the inner filter effect: Dilute the cell lysate to ensure the fluorescence reading is within the linear range of the instrument. If high concentrations are unavoidable, mathematical correction methods can be applied.[15][16][18] |
| Inconsistent results between experiments | 1. Reagent variability: Differences in the preparation of buffers and substrate working solutions between experiments. 2. DMSO concentration: The final concentration of DMSO in the assay can affect enzyme activity.[19][20][21] 3. Photobleaching: Exposure of the fluorescent product (AMC) to light can cause it to lose its fluorescence.[5] | 1. Standardize reagent preparation: Prepare large batches of buffers and aliquot them for single use to ensure consistency. Always prepare fresh substrate working solutions. 2. Control DMSO concentration: Ensure the final concentration of DMSO in all wells (including controls) is consistent and ideally below 1%.[20] 3. Minimize light exposure: Protect the microplate from light during incubation and reading. Use a plate reader with a light-tight chamber. |
Experimental Protocols
Key Experiment: Caspase-3 Activity Assay in Cell Lysates
This protocol provides a detailed methodology for measuring caspase-3 activity in cell lysates using this compound.
Materials:
-
This compound substrate
-
DMSO
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorometer with excitation/emission filters for 360/460 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with the experimental compound to induce apoptosis. Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
-
Preparation of Reagents:
-
Cell Lysis:
-
After treatment, gently aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes with gentle shaking.
-
-
Caspase-3 Activity Measurement:
-
Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 20-50 µM.
-
Add 50 µL of the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and reaction mixture but no cells) from all readings.
-
Normalize the fluorescence signal to the protein concentration of the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for variations in cell number.
-
Express the results as relative fluorescence units (RFU) per microgram of protein or as fold change compared to the untreated control.
-
Visualizations
Caspase-3 Signaling Pathway
The following diagram illustrates the central role of caspase-3 in both the intrinsic and extrinsic apoptosis pathways.
Caption: Caspase-3 is a key executioner caspase activated by both extrinsic and intrinsic apoptotic pathways.
Experimental Workflow for this compound Assay
This workflow outlines the key steps to minimize variability in your experiments.
Caption: A standardized workflow is crucial for reproducible this compound assay results.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues.
Caption: A systematic approach to troubleshooting can help identify sources of variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-3 activity assay [bio-protocol.org]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 15. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sw.pharma.hr [sw.pharma.hr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-DEVD-AMC Caspase-3 Substrate
Welcome to the technical support center for the Z-DEVD-AMC fluorogenic substrate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for the detection of caspase-3 activity, a key indicator of apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to ensure the stability and reliability of your experimental signal.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during caspase-3 assays using this compound, helping you to identify and resolve potential problems with signal stability and data quality.
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of caspase-3, an enzyme that plays a crucial role in apoptosis or programmed cell death.[1][2][3][4] The substrate consists of the amino acid sequence Asp-Glu-Val-Asp (DEVD) conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is weakly fluorescent. However, in the presence of active caspase-3, the enzyme cleaves the substrate at the aspartate residue, releasing the highly fluorescent AMC molecule.[5][6][7][8] The resulting increase in fluorescence can be measured and is directly proportional to the caspase-3 activity in the sample.[5]
Q2: I am observing high background fluorescence in my negative controls. What could be the cause?
A2: High background fluorescence can be a significant issue, leading to a reduced signal-to-noise ratio and inaccurate results. Several factors can contribute to this problem:
-
Substrate Instability: this compound can be sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to spontaneous degradation of the substrate and release of free AMC, resulting in high background fluorescence.[3][4]
-
Contaminated Reagents: Contamination of buffers or other reagents with proteases can lead to non-specific cleavage of the substrate.
-
Cell Lysis Conditions: The choice of lysis buffer is critical. Some detergents, like NP-40, at high concentrations can interfere with the assay.[9] It is important to optimize the lysis buffer composition and concentration.
-
Autofluorescence: Some cellular components can exhibit natural fluorescence at the excitation and emission wavelengths used for AMC detection.
Q3: My fluorescent signal is weak or absent, even in my positive controls. What should I do?
A3: A weak or absent signal can be equally frustrating. Here are some potential causes and solutions:
-
Inactive Caspase-3: The cells may not have been successfully induced to undergo apoptosis, or the caspase-3 may have been degraded. Ensure your apoptosis induction protocol is working as expected.
-
Incorrect Reagent Concentrations: The concentration of this compound and the amount of cell lysate used are critical. These may need to be optimized for your specific cell type and experimental conditions.[7][9]
-
Suboptimal Assay Buffer: The composition of the assay buffer, including the concentration of components like DTT and HEPES, can significantly impact enzyme activity.[5][9]
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for AMC.
Q4: I am seeing a lot of variability between my replicate wells. How can I improve the consistency of my results?
-
Ensure Homogeneous Cell Lysates: After cell lysis, ensure that the lysate is thoroughly mixed to create a homogeneous solution before adding it to the assay plate.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure that the same volume of lysate and reagents is added to each well.
-
Consistent Incubation Times: Incubate all wells for the same amount of time at a constant temperature.[5][7]
-
Minimize Bubbles: Bubbles in the wells can interfere with the fluorescence reading. Be careful not to introduce bubbles when adding reagents.
Technical Data and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
| Parameter | Specification | Source |
| Excitation Wavelength | 340-380 nm | [5][6][7][10] |
| Emission Wavelength | 420-460 nm | [5][6][7][10] |
| Storage Temperature | -20°C | [2][3][5] |
| Stock Solution Solvent | DMSO | [2] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | [3][4] |
| Stability | Avoid repeated freeze-thaw cycles | [3][4] |
Experimental Protocols
Below are detailed methodologies for performing a caspase-3 activity assay using this compound.
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
This protocol is designed for measuring caspase-3 activity in a population of cells.
-
Cell Lysis:
-
Induce apoptosis in your target cells using an appropriate method. Include a non-induced cell population as a negative control.
-
Harvest the cells and wash them once with ice-cold PBS.
-
Resuspend the cell pellet in a suitable cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Incubate the cells on ice for 15-30 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Preparation:
-
Prepare a 2X reaction buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in the 2X reaction buffer to a final concentration of 100 µM.
-
-
Assay Execution:
-
In a black 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the 100 µM this compound solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Protocol 2: Kinetic Analysis of Caspase-3 Activity
This protocol allows for the real-time monitoring of caspase-3 activity.
-
Follow steps 1 and 2 from Protocol 1.
-
Assay Execution and Data Acquisition:
-
In a black 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the 100 µM this compound solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes) for 1-2 hours, with excitation at ~360 nm and emission at ~460 nm.
-
Visualizations
Signaling Pathway
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Z-DEVD-AMC Caspase-3 Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of cell lysis buffer on the Z-DEVD-AMC caspase-3 assay. It is designed for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a cell lysis buffer in the this compound assay?
A cell lysis buffer is critical for breaking open the cell membrane to release intracellular contents, including active caspase-3, into the lysate. An effective lysis buffer should achieve this while preserving the enzymatic activity of caspase-3, which is essential for the subsequent cleavage of the this compound substrate and generation of a fluorescent signal.
Q2: What are the key components of a typical cell lysis buffer for this assay?
A standard cell lysis buffer for a caspase-3 assay contains several key components, each with a specific function. These typically include a buffering agent to maintain pH, salts to control osmolarity, a non-ionic detergent to solubilize membranes, and a reducing agent to maintain the cysteine protease in an active state. Protease inhibitors are also often included to prevent non-specific protein degradation.[1][2]
Q3: Can the choice of detergent in the lysis buffer affect my assay results?
Yes, the choice and concentration of detergent are crucial. Non-ionic detergents like CHAPS, Triton™ X-100, or NP-40 are commonly used to lyse cells while being mild enough to preserve enzyme activity.[1][3][4] Using too harsh a detergent or an incorrect concentration can lead to denaturation of caspase-3, resulting in lower or no activity. It is advisable to start with the detergent and concentration recommended in your specific assay kit protocol.
Q4: Is it necessary to include protease inhibitors in my lysis buffer?
While not always explicitly required by all kit protocols, including a protease inhibitor cocktail is a common practice to protect the caspases in the cell lysate from non-specific proteolysis by other proteases released during cell lysis.[2] This helps to ensure that the measured activity is specific to the caspases of interest.
Q5: How does Dithiothreitol (DTT) contribute to the lysis and assay buffers?
DTT is a reducing agent that is crucial for maintaining the active site cysteine of caspases in a reduced state, which is essential for their catalytic activity.[1][2] Both the lysis buffer and the subsequent reaction buffer should contain DTT to ensure optimal caspase activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient cell lysis. | Ensure the lysis buffer contains an appropriate detergent (e.g., CHAPS, Triton™ X-100) at the recommended concentration. Optimize the incubation time on ice (typically 10-30 minutes).[5][6] For adherent cells, ensure complete scraping.[7] |
| Inactive Caspase-3. | Check that the lysis and assay buffers contain a sufficient concentration of a reducing agent like DTT (typically 2-10 mM).[1][2][8] Avoid repeated freeze-thaw cycles of the cell lysate.[9] | |
| Incorrect buffer pH. | Verify that the pH of your lysis buffer is within the optimal range for caspase-3 activity, typically between 7.2 and 7.5.[1][2] | |
| High Background Fluorescence | Contaminated reagents. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers. |
| Intrinsic fluorescence of lysis buffer components. | Prepare a "no-enzyme" control containing only the lysis buffer and substrate to measure the background fluorescence and subtract it from your sample readings.[3] | |
| Inconsistent Results Between Replicates | Incomplete cell lysis. | Ensure thorough mixing of the cell pellet with the lysis buffer. For tissue samples, homogenization should be complete.[1] |
| Inaccurate protein quantification. | Use a detergent-compatible protein assay (e.g., BCA assay) to accurately determine the protein concentration in your lysates and normalize the caspase activity accordingly.[1][6] | |
| Presence of endogenous inhibitors. | Be aware that tissue homogenates can contain endogenous inhibitors of apoptosis (IAPs) that can inhibit caspase activity.[1] Consider using a lysis buffer with components that can mitigate their effect or using a purified enzyme as a positive control. |
Experimental Protocols
Standard Cell Lysis Protocol
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect the cells. For suspension cells, pellet by centrifugation.[7][10]
-
Lysis: Resuspend the cell pellet in a chilled cell lysis buffer at a recommended density (e.g., 1-5 x 10^6 cells per 50 µL).[5]
-
Incubation: Incubate the cell suspension on ice for 10-30 minutes to allow for complete lysis.[2][5][6]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-15 minutes at 4°C to pellet cellular debris.[2][5]
-
Lysate Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including active caspases, to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible method.[1]
-
Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.[5][9]
This compound Assay Protocol
-
Prepare Reaction Mix: In a microplate well, add the cell lysate (containing 10-50 µg of protein) to the caspase assay buffer.[1]
-
Add Substrate: Add the this compound substrate to a final concentration of 50 µM.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.[2][5]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[1]
-
Data Analysis: Quantify the caspase-3 activity by comparing the fluorescence of the treated samples to untreated controls. A standard curve using free AMC can be used to determine the absolute amount of cleaved substrate.[3]
Quantitative Data Summary
Table 1: Common Components of Cell Lysis and Assay Buffers for this compound Assay
| Component | Typical Concentration Range | Purpose | Reference |
| Buffering Agent | |||
| HEPES | 20 - 100 mM, pH 7.2-7.5 | Maintains physiological pH | [1][2] |
| Tris-HCl | 10 - 200 mM, pH 7.5 | Maintains physiological pH | [3][11] |
| Detergent | |||
| CHAPS | 0.1% - 5 mM | Non-denaturing, solubilizes membranes | [1][2] |
| Triton™ X-100 | 0.1% - 1% | Non-ionic, solubilizes membranes | [3][11] |
| NP-40 | 0.1% | Non-ionic, solubilizes membranes | [1] |
| Reducing Agent | |||
| DTT | 2 - 10 mM | Maintains caspase cysteine in a reduced, active state | [1][2][8] |
| Chelating Agent | |||
| EDTA | 1 - 10 mM | Inhibits metalloproteases | [1][3] |
| Other | |||
| NaCl | 130 - 2000 mM | Provides appropriate ionic strength | [3][11] |
| Sucrose/Glycerol | 10% | Cryoprotectant, stabilizes proteins | [1][8] |
| Protease Inhibitors | Varies | Prevents non-specific proteolysis | [1] |
Visualizations
Caption: Workflow for the this compound caspase-3 assay.
Caption: Caspase-3 activation and substrate cleavage pathway.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. mesoscale.com [mesoscale.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bdbiosciences.com [bdbiosciences.com]
preventing Z-Devd-amc degradation during experiment
Welcome to the technical support center for Z-DEVD-FMK, a potent and irreversible inhibitor of caspase-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Z-DEVD-FMK to prevent its degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Z-DEVD-FMK?
Z-DEVD-FMK is a cell-permeable tetrapeptide that acts as an irreversible inhibitor of caspase-3.[1] The fluoromethyl ketone (FMK) group covalently binds to the active site cysteine residue of caspase-3, thereby blocking its proteolytic activity.[2] While it is a potent inhibitor of caspase-3, it can also inhibit other caspases, such as caspase-6, -7, -8, and -10, as well as the cysteine protease calpain at higher concentrations.[3][4][5]
Q2: How should I properly store Z-DEVD-FMK to prevent degradation?
Proper storage is critical to maintaining the stability and activity of Z-DEVD-FMK. Both lyophilized powder and reconstituted stock solutions should be stored under specific conditions to minimize degradation.
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| Reconstituted in DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| Reconstituted in DMSO | -80°C | Up to 1 year | Aliquot into single-use volumes for long-term storage.[4] |
Q3: What are the primary causes of Z-DEVD-FMK degradation?
The degradation of Z-DEVD-FMK can be attributed to several factors:
-
Hydrolysis: As a peptide, Z-DEVD-FMK is susceptible to hydrolysis of its peptide bonds, especially at non-neutral pH.
-
Reaction of the FMK group: The fluoromethyl ketone moiety is reactive and can be susceptible to nucleophilic attack, leading to inactivation.
-
Oxidation: Cysteine and methionine residues, though not present in the core DEVD sequence, can be susceptible to oxidation if present in modifications or as impurities.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the peptide structure and aggregation.[6]
-
Improper Storage: Exposure to moisture, light, and ambient temperatures can accelerate degradation.[7]
Q4: Can I dissolve Z-DEVD-FMK in aqueous solutions like PBS or cell culture media?
No, Z-DEVD-FMK is insoluble in water and aqueous buffers.[7] It should be reconstituted in anhydrous, high-purity dimethyl sulfoxide (DMSO).[4][6] Attempting to dissolve it directly in aqueous solutions will result in precipitation and loss of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Z-DEVD-FMK.
Issue 1: Z-DEVD-FMK is not dissolving properly in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating power.[4] The concentration may also be too high for complete dissolution at room temperature.
-
Solution:
Issue 2: A precipitate forms when I add the Z-DEVD-FMK stock solution to my cell culture medium.
-
Possible Cause: Z-DEVD-FMK has low solubility in aqueous solutions, and adding a concentrated DMSO stock directly to the medium can cause it to precipitate out.
-
Solution:
-
Pre-warm the cell culture medium to 37°C before adding the inhibitor.
-
Add the Z-DEVD-FMK stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.[7]
-
Perform a serial dilution of the DMSO stock in pre-warmed medium before the final dilution into your experimental well.
-
Ensure the final concentration of DMSO in your cell culture does not exceed 0.1-0.2% to avoid solvent-induced cytotoxicity.[1][6]
-
Issue 3: Z-DEVD-FMK does not appear to be inhibiting apoptosis in my experiment.
-
Possible Cause:
-
Degradation of the inhibitor: Improper storage or handling may have led to a loss of activity.
-
Suboptimal concentration: The concentration of Z-DEVD-FMK may be too low to effectively inhibit caspase-3 in your specific cell type or experimental conditions.
-
Alternative cell death pathways: The observed cell death may be occurring through a caspase-independent pathway.
-
Incorrect timing of addition: The inhibitor may have been added too late to prevent the apoptotic cascade.
-
-
Troubleshooting Steps:
Figure 1. Troubleshooting workflow for ineffective Z-DEVD-FMK. -
Verify Stock Integrity: Use a fresh aliquot of Z-DEVD-FMK that has been stored correctly. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
-
Titrate Concentration: Perform a dose-response experiment to determine the optimal concentration of Z-DEVD-FMK for your cell line and apoptosis-inducing agent. Recommended starting concentrations typically range from 20 µM to 100 µM.[4]
-
Confirm Caspase-3 Activation: Use a positive control for apoptosis where caspase-3 is known to be activated. Measure caspase-3 activity using a fluorogenic substrate (e.g., Ac-DEVD-AMC) or by Western blot for cleaved caspase-3 and PARP. This will confirm that your apoptosis induction is working as expected.
-
Optimize Timing of Addition: Pre-incubate your cells with Z-DEVD-FMK for at least 30-60 minutes before adding the apoptotic stimulus to ensure the inhibitor has entered the cells and is available to block caspase-3 activation.[8]
-
Investigate Alternative Pathways: If caspase-3 is not activated, or if Z-DEVD-FMK is ineffective even at high concentrations, your experimental system may be undergoing caspase-independent cell death.
-
Experimental Protocols
Protocol 1: Reconstitution of Z-DEVD-FMK
-
Bring the lyophilized Z-DEVD-FMK vial to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of Z-DEVD-FMK with a molecular weight of 668.66 g/mol , add 150 µL of DMSO).[6]
-
Gently vortex or sonicate the vial until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
Protocol 2: Inhibition of Apoptosis in Cell Culture
-
Seed cells in a multi-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Allow the cells to adhere and grow overnight.
-
The next day, pre-treat the cells with the desired final concentration of Z-DEVD-FMK (e.g., 20 µM, 50 µM, 100 µM) by diluting the DMSO stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is below 0.2%.[6] Include a vehicle control (DMSO only) at the same final concentration.
-
Incubate the cells with the inhibitor for 30-60 minutes at 37°C in a CO2 incubator.
-
Add the apoptosis-inducing agent (e.g., staurosporine, TNF-α) to the wells.
-
Incubate for the desired period.
-
Assess apoptosis using your preferred method (e.g., Annexin V/PI staining, caspase activity assay, Western blot for cleaved PARP).
Signaling Pathway
This diagram illustrates how Z-DEVD-FMK intervenes in the apoptotic signaling cascade. By irreversibly inhibiting executioner caspases, primarily caspase-3, it prevents the cleavage of downstream substrates that are essential for the morphological and biochemical changes associated with apoptosis.
References
- 1. z-devd-fmk.com [z-devd-fmk.com]
- 2. mdpi.com [mdpi.com]
- 3. z-devd-fmk.com [z-devd-fmk.com]
- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
A Head-to-Head Comparison of Z-DEVD-AMC and Ac-DEVD-AMC for Caspase-3 Detection
For researchers, scientists, and drug development professionals navigating the landscape of apoptosis research, the accurate detection of caspase-3 activity is paramount. As a key executioner caspase, its activity is a hallmark of programmed cell death. Fluorogenic substrates provide a sensitive and continuous method for monitoring this activity. Among the most commonly utilized are Z-DEVD-AMC and Ac-DEVD-AMC. This guide offers an objective comparison of these two substrates, supported by available experimental data, to aid in the selection of the most appropriate tool for your research needs.
Introduction to Caspase-3 and Fluorogenic Substrates
Caspase-3 is a critical effector caspase in the apoptotic signaling cascade. It is synthesized as an inactive zymogen, procaspase-3, and is activated through cleavage by initiator caspases such as caspase-8 and caspase-9. Once activated, caspase-3 proceeds to cleave a host of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
Fluorogenic assays for caspase-3 activity are based on the cleavage of a specific peptide sequence linked to a fluorescent reporter molecule. Both this compound and Ac-DEVD-AMC utilize the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is derived from the cleavage site of a key caspase-3 substrate, PARP (Poly [ADP-ribose] polymerase). This sequence is recognized and cleaved by active caspase-3 between the aspartate (D) and the 7-amino-4-methylcoumarin (AMC) fluorophore. The cleavage releases free AMC, which exhibits a significant increase in fluorescence intensity compared to the conjugated substrate. This fluorescence can be monitored in real-time using a fluorometer or a fluorescence plate reader, providing a quantitative measure of caspase-3 activity.
Performance Comparison: this compound vs. Ac-DEVD-AMC
The primary difference between these two substrates lies in the N-terminal protecting group: a benzyloxycarbonyl (Z) group for this compound and an acetyl (Ac) group for Ac-DEVD-AMC. While both are widely used, their performance characteristics can differ. Below is a summary of their key properties based on available data.
Data Presentation
| Feature | This compound | Ac-DEVD-AMC |
| N-terminal Protecting Group | Benzyloxycarbonyl (Z) | Acetyl (Ac) |
| Peptide Sequence | DEVD | DEVD |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength (cleaved AMC) | ~340-380 nm | ~340-380 nm |
| Emission Wavelength (cleaved AMC) | ~440-460 nm | ~440-460 nm |
| Km for Caspase-3 | Data not consistently available in comparative studies | ~10 µM[1] |
| Specificity | Often described as a "selective" caspase-3 substrate. | Substrate for caspase-3 and caspase-7.[2] |
Experimental Protocols
Below are detailed methodologies for a typical caspase-3 activity assay using either this compound or Ac-DEVD-AMC in cell lysates.
Key Experiment: Caspase-3 Activity Assay in Cell Lysates
1. Preparation of Cell Lysates:
-
Induce apoptosis in your cell line of interest using a known stimulus (e.g., staurosporine, TNF-α). Include a non-induced control group.
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in a suitable ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). The volume of lysis buffer will depend on the cell number.
-
Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.
2. Caspase-3 Activity Assay:
-
Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol).
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well. Include wells with lysis buffer only as a blank control.
-
Add 50 µL of the 2X reaction buffer to each well.
-
Prepare a stock solution of either this compound or Ac-DEVD-AMC in DMSO (typically 10 mM).
-
Dilute the substrate stock solution in the 1X reaction buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM).
-
To initiate the reaction, add 50 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Readings can be taken kinetically over a period of 1-2 hours at regular intervals (e.g., every 5-10 minutes) or as an endpoint reading after a fixed incubation time.
3. Data Analysis:
-
Subtract the fluorescence reading of the blank control from all other readings.
-
For kinetic assays, the rate of the reaction (change in fluorescence over time) is proportional to the caspase-3 activity.
-
For endpoint assays, the final fluorescence intensity is a measure of the total caspase-3 activity.
-
Normalize the caspase-3 activity to the protein concentration of the cell lysate to allow for comparison between different samples.
Mandatory Visualizations
Signaling Pathway of Caspase-3 Activation
Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of caspase-3.
Experimental Workflow for Caspase-3 Activity Assay
Caption: A generalized workflow for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.
Conclusion
Both this compound and Ac-DEVD-AMC are effective and widely used fluorogenic substrates for the detection of caspase-3 activity. The choice between them may depend on several factors:
-
Specificity: If distinguishing between caspase-3 and caspase-7 activity is critical for your experimental question, further investigation into the specificity of this compound or the use of specific inhibitors may be necessary. For general apoptosis detection where the combined activity of executioner caspases is of interest, Ac-DEVD-AMC is a reliable choice.
-
Cost and Availability: The relative cost and availability from different suppliers may also be a deciding factor.
-
Existing Protocols: If your laboratory has established and validated protocols with one of these substrates, consistency may be a reason to continue its use.
Ultimately, for most applications focused on detecting the hallmark DEVD-ase activity of apoptosis, both substrates will perform comparably. It is always recommended to perform pilot experiments to optimize the assay conditions for your specific cell type and experimental setup.
References
A Comparative Guide to Z-DEVD-AMC and Other Caspase Substrates for Researchers
For researchers and professionals in drug development, the accurate measurement of caspase activity is a cornerstone of apoptosis research. The choice of substrate is critical for obtaining sensitive and reliable data. This guide provides an objective comparison of the widely used fluorogenic caspase-3 substrate, Z-DEVD-AMC, with other commercially available alternatives, supported by experimental data and detailed protocols.
Unveiling Caspase Activity: A Performance Comparison
The ideal caspase substrate offers high sensitivity, specificity, and favorable kinetic properties. This compound (carbobenzoxy-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a well-established substrate for caspase-3 and -7, recognized for its reliability. However, a range of alternative substrates have been developed with different fluorophores and peptide sequences, each presenting distinct advantages. Below is a quantitative comparison of key performance metrics for popular caspase-3/-7 substrates.
| Substrate | Target Caspase(s) | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Key Features |
| This compound | Caspase-3, -7 | AMC | ~341-380 | ~441-460 | ~10[1] | N/A | Well-established, reliable performance. |
| Ac-DEVD-AMC | Caspase-3, -7 | AMC | ~341-380 | ~441-460 | 10[1] | N/A | Similar to this compound, acetylated N-terminus. |
| Ac-DEVD-AFC | Caspase-3, -7 | AFC | ~376-400 | ~482-505 | 10.8 (for Caspase-7)[2] | N/A | Brighter fluorophore than AMC, potentially higher sensitivity.[3] |
| (Z-DEVD)2-R110 | Caspase-3, -7 | R110 | ~496 | ~520 | 0.9 (for Caspase-3) | 1.07 x 10⁷ | Two-step cleavage process amplifies signal, offering high sensitivity.[4][5] |
| Ac-Asp-Leu-Pro-Asp | Caspase-3 | FAM | ~485 | ~528 | 0.2-0.4 | 5.7 x 10⁴ - 1.4 x 10⁵ | Engineered for higher selectivity for caspase-3 over caspase-7.[6] |
In Focus: The Mechanism of Fluorogenic Caspase Assays
Fluorogenic caspase assays rely on a simple yet elegant principle. A specific peptide sequence recognized by the target caspase is conjugated to a fluorescent reporter molecule (fluorophore), such as AMC, AFC, or R110. In its conjugated form, the fluorophore is either non-fluorescent or exhibits significantly quenched fluorescence. Upon cleavage of the peptide by an active caspase, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the caspase activity in the sample.
Caption: Workflow and principle of a fluorogenic caspase assay.
The Apoptotic Cascade: Where Caspases Take Center Stage
Caspases are central players in the intricate signaling pathways of apoptosis, or programmed cell death. Two primary pathways lead to the activation of executioner caspases like caspase-3 and -7: the extrinsic and intrinsic pathways.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This interaction triggers the recruitment of adaptor proteins and initiator caspase-8, leading to its activation. Active caspase-8 then directly cleaves and activates executioner caspases.
-
The Intrinsic Pathway: Cellular stress signals, such as DNA damage or growth factor withdrawal, converge on the mitochondria. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. Within this complex, caspase-9 is activated and proceeds to activate the executioner caspases.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. abpbio.com [abpbio.com]
- 6. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Z-DEVD-AMC: A Comparative Guide for Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the selection of a specific and reliable caspase-3 substrate is paramount. This guide provides an objective comparison of the fluorogenic substrate Z-DEVD-AMC, focusing on its specificity for caspase-3 over other members of the caspase family. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and execution of robust caspase activity assays.
The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is widely recognized as a consensus cleavage site for caspase-3, a key executioner caspase in the apoptotic cascade. This compound (Benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate designed to exploit this specificity. Cleavage of the AMC (7-amino-4-methylcoumarin) moiety by an active caspase results in a measurable fluorescent signal, providing a sensitive readout of enzyme activity. However, the degree to which this substrate is exclusively cleaved by caspase-3, and not by other highly homologous caspases, is a critical consideration for accurate data interpretation.
Quantitative Comparison of Caspase Activity on DEVD-based Substrates
While this compound is predominantly marketed as a caspase-3 substrate, experimental evidence reveals a more nuanced specificity profile. The catalytic efficiency (kcat/Km) serves as a key metric for comparing the specificity of a substrate for different enzymes. A higher kcat/Km value indicates a more efficient and specific interaction.
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Activity vs. Caspase-3 |
| Caspase-3 | Ac-DEVD-AMC | 10[1] | - | - | 1 |
| Caspase-3 | Ac-DEVD-AFC | - | - | ~1 x 10⁶[2] | 1 |
| Caspase-7 | Ac-DEVD-AFC | - | - | Essentially identical to Caspase-3[2] | ~1 |
| Caspase-6 | Ac-DEVD-AMC | - | - | Hydrolyzes Ac-DEVD-AMC[3] | Lower than Caspase-3 |
| Caspase-8 | Ac-IETD-AFC | - | - | - | Can show off-target activity with DEVD substrates |
| Caspase-9 | Ac-LEHD-AFC | - | - | - | Caspase-3 can cleave LEHD-AFC more efficiently than caspase-7 |
| Caspase-1 | Ac-YVAD-AFC | - | - | - | DEVD is not the preferred substrate |
| Caspase-2 | Ac-VDVAD-AFC | - | - | - | DEVD is not the preferred substrate |
| Caspase-4 | Ac-LEVD-AFC | - | - | - | DEVD is not the preferred substrate |
| Caspase-5 | Ac-WEHD-AFC | - | - | - | DEVD is not the preferred substrate |
| Caspase-10 | Ac-AEVD-AFC | - | - | - | Can show off-target activity with DEVD substrates |
Note: A dash (-) indicates that specific data for this parameter was not found in the searched literature. The relative activity is a qualitative assessment based on available literature.
The data clearly indicates that caspase-7 exhibits a catalytic efficiency for DEVD-containing substrates that is nearly identical to that of caspase-3 [2]. This significant cross-reactivity is a critical factor to consider when interpreting results from assays using this compound, as the measured fluorescence may represent the combined activity of both caspase-3 and caspase-7. While caspase-3 is often considered the primary executioner caspase, caspase-7 also plays a significant role in apoptosis, and their activities are not always redundant.
Furthermore, studies have shown that caspase-3 can be a promiscuous enzyme, capable of cleaving substrates designed for other caspases, sometimes with higher efficiency than the intended target caspase[2]. For instance, caspase-3 can cleave the caspase-9 substrate LEHD-AFC more efficiently than caspase-7. This underscores the importance of using specific inhibitors or employing complementary techniques to confirm the identity of the active caspase.
Experimental Methodologies
To accurately determine the specificity of this compound or any other fluorogenic caspase substrate, a standardized enzymatic assay should be performed. The following protocol provides a general framework that can be adapted for this purpose.
Protocol: Determination of Caspase Specificity using a Fluorogenic Substrate
1. Reagents and Materials:
-
Recombinant active caspases (caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for AMC (Ex: ~350-380 nm, Em: ~440-460 nm)
-
AMC standard for calibration
2. Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in DMSO to a stock concentration of 10 mM.
-
Dilute the recombinant caspases to their working concentrations in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a serial dilution of the this compound substrate in assay buffer to determine the Km. A typical concentration range would be from 0.1 µM to 100 µM.
-
-
Enzyme Activity Assay:
-
To each well of the 96-well plate, add 50 µL of the diluted this compound substrate.
-
To initiate the reaction, add 50 µL of the diluted active caspase to each well. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the values obtained for each caspase reaction.
-
Convert the fluorescence units to the concentration of released AMC using a standard curve generated with the AMC standard.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate the kcat value (Vmax / [Enzyme]).
-
Determine the catalytic efficiency (kcat/Km) for each caspase.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathway of apoptosis highlighting the roles of initiator and executioner caspases.
Caption: Experimental workflow for determining caspase specificity using a fluorogenic substrate.
Conclusion and Recommendations
The fluorogenic substrate this compound is a highly sensitive tool for detecting the activity of executioner caspases. However, its utility as a specific caspase-3 substrate is limited by its significant cross-reactivity with caspase-7. Researchers using this compound should be aware that the resulting signal likely represents the combined activity of both caspase-3 and caspase-7.
For studies requiring the specific measurement of caspase-3 activity, the following approaches are recommended:
-
Use of Specific Inhibitors: Employ specific inhibitors for caspase-3 and caspase-7 in parallel experiments to dissect the contribution of each enzyme to the total DEVDase activity.
-
Employing More Selective Substrates: Investigate the use of alternative, more selective fluorogenic substrates that have been developed to better discriminate between caspase-3 and caspase-7.
-
Orthogonal Methods: Complement the fluorogenic substrate assay with other techniques, such as Western blotting for the detection of cleaved caspase-3 or its specific substrates (e.g., PARP), to confirm the activation of the caspase-3 pathway.
By carefully considering the specificity profile of this compound and implementing appropriate controls and complementary assays, researchers can ensure the generation of accurate and reliable data in their investigations of apoptotic cell death.
References
Navigating Apoptosis: A Comparative Guide to Caspase-3 and -7 Substrate Specificity, Focusing on Z-DEVD-AMC
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of apoptosis, the precise measurement of specific caspase activity is paramount. While the fluorogenic substrate Z-DEVD-AMC is widely used to assay caspase-3 activity, its significant cross-reactivity with caspase-7 presents a considerable challenge for discerning the individual contributions of these two key executioner caspases. This guide provides an objective comparison of this compound's performance with both enzymes, supported by experimental data, and explores alternative substrates for more selective caspase activity profiling.
The DEVD peptide sequence, central to this compound, is recognized by both caspase-3 and caspase-7, leading to cleavage and release of the fluorescent AMC (7-amino-4-methylcoumarin) reporter. This inherent cross-reactivity can obscure the specific roles of each caspase in apoptotic events. Although they share some substrates, caspase-3 and caspase-7 have distinct and non-redundant functions in the apoptotic cascade. Caspase-3 is generally considered the primary executioner caspase, responsible for the cleavage of a broad array of cellular proteins. In contrast, caspase-7 has a more restricted substrate profile and has been shown to be more efficient in cleaving specific substrates such as poly(ADP-ribose) polymerase (PARP) and the cochaperone p23.[1][2] This functional divergence underscores the necessity for tools that can differentiate between their activities.
Quantitative Comparison of Substrate Kinetics
As the data in Table 1 indicates, the Km values for DEVD-based substrates are very similar for both caspase-3 and caspase-7, confirming that the DEVD sequence is a high-affinity recognition motif for both enzymes. This similarity in affinity is the basis for the observed cross-reactivity of this compound.
| Substrate | Caspase-3 Km (µM) | Caspase-7 Km (µM) | Reference |
| Ac-DEVD-AMC | 10 | Not Reported | [3] |
| Caspase 3 (Apopain) Substrate 1m (AMC-based) | 9.7 | 11 | [4] |
Table 1: Comparison of Michaelis Constants (Km) for DEVD-based fluorogenic substrates with Caspase-3 and Caspase-7.
Alternative Fluorogenic Substrates for Selective Caspase-3 and -7 Activity Assays
To overcome the challenge of cross-reactivity, researchers have developed alternative fluorogenic substrates with improved selectivity for either caspase-3 or caspase-7. The kinetic parameters for a selection of these substrates are presented in Table 2, highlighting their catalytic efficiency (kcat/Km) and selectivity. A higher kcat/Km value indicates a more efficient enzyme-substrate interaction.
| Substrate Sequence | Caspase-3 kcat/Km (µM-1min-1) | Caspase-7 kcat/Km (µM-1min-1) | Selectivity (Caspase-3 / Caspase-7) | Reference |
| Asp-Glu-Val-Asp (DEVD) | 1.4 | 0.8 | 1.75 | [5] |
| Asp-Gly-Val-Asp | 1.5 | 0.3 | 5 | [5] |
| Asp-Glu-Pro-Asp-Ser | 7.0-16.9 | Not Notable | High | [6][7] |
Table 2: Kinetic Parameters of Alternative Fluorogenic Substrates for Caspase-3 and Caspase-7.
The data clearly demonstrates that substrates like Asp-Gly-Val-Asp and particularly Asp-Glu-Pro-Asp-Ser offer significantly improved selectivity for caspase-3 over caspase-7.[5][6][7] The use of such selective substrates is crucial for accurately delineating the specific roles of caspase-3 in apoptotic signaling pathways.
Distinct Roles and Signaling Pathways of Caspase-3 and Caspase-7
The need for selective substrates is further emphasized by the distinct downstream signaling pathways and non-redundant roles of caspase-3 and caspase-7 in apoptosis. While both are executioner caspases activated by initiator caspases like caspase-9, they regulate different aspects of cellular dismantling.[8][9]
Figure 1: Divergent signaling pathways of Caspase-3 and Caspase-7.
As illustrated in Figure 1, caspase-3 is a major driver of widespread protein degradation and is essential for DNA fragmentation, a hallmark of apoptosis.[10] It also plays a role in inhibiting the production of reactive oxygen species (ROS).[9] In contrast, caspase-7 is required for cell detachment from the extracellular matrix and, contrary to caspase-3, contributes to ROS production.[8][9] These distinct functions highlight the limitations of using a non-selective substrate like this compound when investigating specific apoptotic mechanisms.
Experimental Protocols
To aid researchers in their investigations, a detailed protocol for determining the kinetic parameters of caspase substrates is provided below.
Experimental Protocol: Determination of Km and kcat for a Fluorogenic Caspase Substrate
This protocol outlines the steps to determine the Michaelis constant (Km) and catalytic rate (kcat) of a fluorogenic caspase substrate with purified recombinant caspase-3 or caspase-7.
Materials:
-
Purified, active recombinant human caspase-3 or caspase-7
-
Fluorogenic caspase substrate (e.g., this compound or an alternative substrate)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the fluorophore (e.g., 355 nm excitation and 460 nm emission for AMC)
-
AMC standard for calibration
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Dilute the active caspase enzyme to a final concentration that ensures a linear rate of fluorescence increase over the measurement period. The optimal enzyme concentration should be determined empirically.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted substrate solutions.
-
Include control wells containing Assay Buffer only (no substrate) and substrate only (no enzyme) to measure background fluorescence.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the diluted active caspase to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the reaction wells.
-
Convert the fluorescence units to the concentration of the released fluorophore using a standard curve generated with the free fluorophore (e.g., AMC).
-
For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the progress curve (product concentration vs. time).
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax.[11]
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the active enzyme in the assay.[11]
-
Figure 2: Workflow for determining caspase substrate kinetic parameters.
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Caspase 3 (Apopain) Substrate 1m, fluorogenic - 5 mg [anaspec.com]
- 5. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Executioner caspase-3, -6, and -7 perform distinct, non-redundant roles during the demolition phase of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
A Researcher's Guide to Apoptosis Detection: Comparing Z-DEVD-AMC, Annexin V, and TUNEL Assays
For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis research, selecting the optimal detection method is paramount. This guide provides an objective comparison of three widely used apoptosis assays: the Z-DEVD-AMC fluorometric assay for caspase-3 activity, Annexin V staining for phosphatidylserine exposure, and the TUNEL assay for DNA fragmentation. By understanding the principles, protocols, and performance of each, researchers can make informed decisions to advance their studies in programmed cell death.
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the accurate detection and quantification of apoptotic cells are crucial for both basic research and therapeutic development. This guide delves into a comparative analysis of three prominent assays, offering insights into their mechanisms, experimental workflows, and relative performance.
Principles of Apoptosis Detection
Apoptosis proceeds through a series of well-defined morphological and biochemical events, broadly categorized into early, mid, and late stages. The assays discussed here each target a key molecular marker characteristic of a specific phase of this process.
-
This compound Fluorometric Assay (Mid-Stage): This assay quantifies the activity of caspase-3, a key executioner caspase that plays a central role in the apoptotic cascade. The substrate, this compound, is a synthetic peptide containing the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In apoptotic cells, active caspase-3 cleaves the substrate, releasing free AMC, which emits a measurable fluorescent signal. The intensity of this fluorescence is directly proportional to the level of caspase-3 activity.
-
Annexin V Staining (Early Stage): One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorescent dye (e.g., FITC), Annexin V can be used to label apoptotic cells with exposed PS. This assay is often combined with a viability dye, such as propidium iodide (PI) or 7-AAD, to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live (Annexin V negative, PI negative) cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay (Late Stage): A characteristic feature of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl ends with modified nucleotides. The incorporated nucleotides can be fluorescently labeled for detection by microscopy or flow cytometry, or linked to a reporter enzyme for colorimetric detection.
Performance Comparison
The choice of apoptosis assay depends on several factors, including the specific research question, the cell type being studied, and the available instrumentation. The following table summarizes the key performance characteristics of the this compound, Annexin V, and TUNEL assays.
| Feature | This compound Fluorometric Assay | Annexin V Staining | TUNEL Assay |
| Apoptotic Stage Detected | Mid-Stage (Caspase-3 activation) | Early Stage (Phosphatidylserine exposure) | Late Stage (DNA fragmentation) |
| Principle | Enzymatic cleavage of a fluorogenic substrate by active caspase-3. | Binding of fluorescently labeled Annexin V to externalized phosphatidylserine. | Enzymatic labeling of DNA strand breaks. |
| Typical Readout | Fluorescence intensity (plate reader). | Fluorescence intensity (flow cytometry, microscopy). | Fluorescence intensity or colorimetric signal (microscopy, flow cytometry, plate reader). |
| Quantitative Ability | Highly quantitative for enzyme activity. | Quantitative for the percentage of apoptotic cells. | Semi-quantitative to quantitative for the percentage of apoptotic cells. |
| Advantages | - Specific for caspase-3/7 activity.- High-throughput compatible.- Good for biochemical studies of the caspase cascade. | - Detects an early event in apoptosis.- Can distinguish between apoptotic and necrotic cells (with a viability dye).- Widely used and well-validated. | - Detects a hallmark of late-stage apoptosis.- Can be performed on fixed cells and tissue sections. |
| Limitations | - Does not provide single-cell resolution.- Caspase activation may not always lead to cell death. | - Phosphatidylserine exposure can be reversible in some contexts.- Can also stain necrotic cells if the membrane is compromised. | - May also label cells with DNA damage from other sources (e.g., necrosis).- Detects a late event, potentially missing early apoptotic populations. |
Experimental Data Summary
The following tables present hypothetical yet representative data from an experiment comparing the three assays in a typical cell line (e.g., Jurkat cells) after induction of apoptosis with staurosporine.
Table 1: Percentage of Apoptotic Cells Detected Over Time
| Time Post-Induction (hours) | This compound Assay (% of Max Caspase-3 Activity) | Annexin V Positive (%) | TUNEL Positive (%) |
| 0 | 5% | 3% | 1% |
| 2 | 40% | 25% | 5% |
| 4 | 85% | 60% | 20% |
| 6 | 95% | 80% | 55% |
| 8 | 70% | 85% | 75% |
| 12 | 40% | 75% | 80% |
Table 2: Relative Signal Intensity (Fold Change Over Control)
| Time Post-Induction (hours) | This compound Assay (Fold Change) | Annexin V MFI (Fold Change) | TUNEL MFI (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 2 | 8.0 | 5.0 | 2.5 |
| 4 | 17.0 | 12.0 | 7.0 |
| 6 | 19.0 | 16.0 | 11.0 |
| 8 | 14.0 | 17.0 | 15.0 |
| 12 | 8.0 | 15.0 | 16.0 |
MFI: Mean Fluorescence Intensity
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
This compound Fluorometric Assay Protocol
-
Cell Treatment: Plate cells at the desired density and treat with the apoptosis-inducing agent for the desired time points. Include untreated control wells.
-
Cell Lysis:
-
For adherent cells, remove the media, wash with PBS, and add a suitable lysis buffer.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in lysis buffer.
-
Incubate the lysates on ice for 10-20 minutes.
-
-
Caspase-3 Activity Assay:
-
Centrifuge the lysates to pellet cell debris and transfer the supernatant to a new microplate.
-
Prepare a reaction mix containing assay buffer and the this compound substrate.
-
Add the reaction mix to each lysate sample.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of treated samples to the untreated control.
Annexin V-FITC Staining Protocol
-
Cell Treatment: Induce apoptosis in cells as described above.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Staining:
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC conjugate to the cell suspension.
-
If desired, add a viability dye like Propidium Iodide (PI) just before analysis.
-
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis:
-
Add additional 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
TUNEL Assay Protocol (for adherent cells)
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and induce apoptosis.
-
Fixation and Permeabilization:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with a 4% paraformaldehyde solution for 15-30 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells with a solution containing 0.1-0.25% Triton X-100 for 5-20 minutes.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., dUTP-FITC).
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Washing and Counterstaining:
-
Stop the reaction by washing the cells with PBS.
-
If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
-
Microscopy Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
-
Data Analysis: Quantify the percentage of TUNEL-positive cells by counting a representative number of cells.
Conclusion
The this compound fluorometric assay, Annexin V staining, and the TUNEL assay are all powerful tools for the investigation of apoptosis. The this compound assay provides a quantitative measure of executioner caspase activity, making it ideal for high-throughput screening and biochemical studies. Annexin V staining is the gold standard for detecting early apoptosis at the single-cell level and for differentiating apoptosis from necrosis. The TUNEL assay is invaluable for identifying late-stage apoptotic cells and can be readily applied to fixed cells and tissues.
Decoding Caspase-3 Specificity: A Comparative Guide to the Z-DEVD-FMK Inhibitor
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the specific inhibition of key effector enzymes is paramount. Caspase-3, a central executioner in the apoptotic cascade, is a primary target for both mechanistic studies and therapeutic intervention. This guide provides an objective comparison of the widely used caspase-3 inhibitor, Z-DEVD-FMK, with other alternatives, supported by experimental data and detailed protocols to aid in the rigorous validation of caspase-3 specific activity.
The tetrapeptide Z-DEVD-FMK (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor that covalently modifies the catalytic cysteine residue of caspase-3.[1] While it is a potent tool, understanding its specificity profile is crucial for accurate interpretation of experimental results. This guide will delve into the performance of Z-DEVD-FMK in comparison to other inhibitors and provide the necessary methodologies to confirm caspase-3 specificity in your own research.
Comparative Inhibitor Performance
To ascertain the efficacy and selectivity of Z-DEVD-FMK, it is essential to compare its inhibitory constants (IC50 or Ki) against caspase-3 and other related proteases with those of alternative compounds. The following table summarizes publicly available data for a selection of caspase inhibitors.
| Inhibitor | Target Caspase(s) | IC50 / Ki (Caspase-3) | Other Notable Targets/Cross-reactivity | Reference(s) |
| Z-DEVD-FMK | Caspase-3 | ~18 µM (IC50) | Caspase-6, -7, -8, -10; Calpain | [1][2] |
| Ac-DEVD-CHO | Caspase-3, -7 | 0.23 nM (Ki) | Caspase-7 (Ki = 0.3 nM); Weakly inhibits Caspase-2 | [2] |
| Ac-DMPD-CMK | Caspase-3 | 0.5456 µM (IC50) | Not reported to inhibit Caspase-4, -8, -9 | |
| Ac-DMLD-CMK | Caspase-3 | 0.7455 µM (IC50) | Not reported to inhibit Caspase-4, -8, -9 | |
| Q-VD-Oph | Pan-caspase | 25-400 nM (IC50) | Caspase-1, -8, -9 | [2] |
| Z-VAD-FMK | Pan-caspase | Not specific for Caspase-3 | Broad-spectrum caspase inhibitor |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
To experimentally validate the role of caspase-3 using Z-DEVD-FMK, a combination of assays is recommended. Below are detailed protocols for key experiments.
Fluorometric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3 in cell lysates by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Cell lysis buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Z-DEVD-FMK and other inhibitors
-
96-well black microplate
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add Z-DEVD-FMK or other inhibitors at desired concentrations. For a control, add the vehicle (e.g., DMSO).
-
Bring the total volume in each well to 100 µL with assay buffer.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Add the caspase-3 substrate to each well to a final concentration of 50 µM.
-
Immediately measure the fluorescence at 37°C kinetically for 1-2 hours, or as a single endpoint reading.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the activity in the presence and absence of inhibitors to determine the percentage of inhibition.
-
Western Blot for Cleaved Caspase-3
This method provides a qualitative or semi-quantitative assessment of caspase-3 activation by detecting the cleaved (active) form of the enzyme.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cells with an apoptosis-inducing agent in the presence or absence of Z-DEVD-FMK.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
The presence of the cleaved caspase-3 fragments (typically ~17/19 kDa) indicates caspase-3 activation, which should be reduced in the presence of Z-DEVD-FMK.
-
Calpain Activity Assay
Given that Z-DEVD-FMK can also inhibit calpain, it is prudent to assess calpain activity to rule out off-target effects, especially in studies where calpain activation is plausible (e.g., neurodegeneration models).
Materials:
-
Calpain extraction buffer
-
Calpain assay buffer
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Z-DEVD-FMK and a specific calpain inhibitor (as a positive control for inhibition)
-
96-well black microplate
-
Fluorometer (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates using a specific calpain extraction buffer to maintain calpain activity.
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate.
-
Add Z-DEVD-FMK, a specific calpain inhibitor, or vehicle.
-
Add assay buffer to the desired volume.
-
-
Measurement:
-
Add the calpain substrate.
-
Measure fluorescence kinetically or at a fixed endpoint.
-
-
Data Analysis:
-
Compare the activity in the presence of Z-DEVD-FMK to the specific calpain inhibitor to assess the extent of off-target inhibition.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental design, the following diagrams have been generated using Graphviz.
Conclusion
References
Z-DEVD-AMC in Apoptosis Research: A Comparative Guide to Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals investigating programmed cell death, the accurate detection and quantification of apoptosis is paramount. A key executioner in this intricate cellular process is Caspase-3. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Z-DEVD-AMC, with other common methods for assessing apoptosis, supported by experimental data and detailed protocols.
The activation of caspase-3 is a critical step in the apoptotic cascade, making it a prime target for therapeutic intervention and a reliable biomarker for cellular demise. This compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate that is highly selective for caspase-3 and the closely related caspase-7. In the presence of active caspase-3, the substrate is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence can be readily measured, providing a quantitative assessment of caspase-3 activity.
Comparison of Apoptosis Detection Methods
While the this compound assay is a direct and sensitive method for measuring caspase-3 activity, several other techniques are commonly employed to study apoptosis. Each method targets different stages and aspects of the apoptotic process. The following table provides a comparative overview of this compound with two other widely used methods: the Annexin V binding assay and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
| Feature | This compound Assay | Annexin V Binding Assay | TUNEL Assay |
| Principle | Enzymatic cleavage of a fluorogenic substrate by active caspase-3/7. | Detection of phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane. | In situ labeling of DNA strand breaks. |
| Stage of Apoptosis Detected | Mid-to-late stage (coincides with executioner caspase activation). | Early stage. | Late stage. |
| Target | Caspase-3/7 activity. | Phosphatidylserine. | Nicked DNA. |
| Assay Type | Fluorometric, typically performed on cell lysates or in real-time in living cells. | Flow cytometry or fluorescence microscopy on intact cells. | Fluorescence microscopy or flow cytometry on fixed and permeabilized cells. |
| Advantages | - Direct measurement of a key executioner caspase activity.- High sensitivity and specificity for caspase-3/7.- Suitable for high-throughput screening. | - Detects an early event in the apoptotic cascade.- Can distinguish between early apoptotic, late apoptotic, and necrotic cells (with co-staining). | - Provides spatial information within tissues.- Can be performed on fixed tissue sections. |
| Limitations | - Does not distinguish between caspase-3 and caspase-7 activity.- Requires cell lysis for endpoint assays, losing single-cell resolution. | - Can also stain necrotic cells if membrane integrity is lost.- PS externalization can be reversible in some cases. | - Can also label DNA damage from other sources (necrosis, DNA repair).- Sensitivity and specificity can vary depending on the protocol and cell type.[1] |
Quantitative Performance Data
Direct head-to-head quantitative comparisons of these assays in a single study are limited in the publicly available literature. However, data from various sources provide insights into their individual performance characteristics.
| Parameter | This compound Assay | Annexin V Binding Assay | TUNEL Assay |
| Sensitivity | High; can detect picomolar levels of active caspase-3. | High; can detect early apoptotic changes before morphological signs appear. | Variable; sensitivity reported to range from 61% to 90% depending on the model system.[1] |
| Specificity | High for the DEVD sequence, but does not differentiate between caspase-3 and the highly homologous caspase-7. | High for phosphatidylserine, but can be confounded by necrosis if not used with a viability dye. | Specificity can exceed 87%, but may drop in cases of extensive necrosis.[1] |
| Kinetic Parameters (for Caspase-3) | Km values for similar rhodamine-based DEVD substrates are in the low micromolar range (e.g., 0.9 µM for (DEVD)2R110). | Not applicable (binding assay). | Not applicable (labeling assay). |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the practical steps involved in these assays, the following diagrams are provided.
Caspase-3 Signaling Pathway in Apoptosis
Caption: Intrinsic and extrinsic pathways converge to activate the executioner caspase-3, leading to apoptosis.
Experimental Workflow for this compound Caspase-3 Assay
Caption: A typical workflow for measuring caspase-3 activity in cell lysates using the this compound substrate.
Detailed Experimental Protocols
This compound Caspase-3 Activity Assay Protocol (from Lysates)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound substrate
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Microplate reader capable of fluorescence detection (Excitation ~350-380 nm, Emission ~440-460 nm)
-
96-well black microplate
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell culture system. Include a non-induced control.
-
Harvest cells (adherent or suspension) and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50-100 µg of cell lysate protein to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.
-
Prepare a blank control containing only Assay Buffer.
-
Prepare the this compound substrate solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 40 µM for a final concentration of 20 µM).
-
Add 50 µL of the 2X this compound substrate solution to each well, bringing the total volume to 100 µL.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for a kinetic assay) or at a fixed endpoint (e.g., after 1-2 hours) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
For kinetic assays, the rate of increase in fluorescence is proportional to the caspase-3 activity. For endpoint assays, the final fluorescence intensity is indicative of the total caspase-3 activity.
-
Annexin V-FITC Apoptosis Assay Protocol
This protocol is a general guideline for using an Annexin V-FITC kit for flow cytometry.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (typically provided in kits)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell culture.
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
-
Staining:
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry as soon as possible (within 1 hour).
-
Use appropriate fluorescence channels to detect FITC (Annexin V) and PI.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
TUNEL Assay Protocol (Fluorescence Microscopy)
This is a generalized protocol for the TUNEL assay on adherent cells.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Grow and treat cells on coverslips or in chamber slides.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs in reaction buffer).
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Wash the cells several times with PBS to remove unincorporated nucleotides.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Apoptotic cells will exhibit bright nuclear fluorescence.
-
The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
-
References
Z-DEVD-AMC vs. Colorimetric Substrates: A Comparative Guide for Caspase-3 Activity Assays
In the landscape of apoptosis research, the accurate quantification of caspase activity is paramount. Caspase-3, a key executioner caspase, serves as a critical biomarker for programmed cell death.[1][2] Its activity is typically measured using synthetic substrates that, upon cleavage, produce a detectable signal. This guide provides an in-depth comparison between the fluorogenic substrate, Z-DEVD-AMC, and traditional colorimetric caspase substrates, offering researchers and drug development professionals a clear understanding of their respective advantages and applications.
The fundamental distinction between these substrate types lies in their detection methodology. Fluorometric assays, utilizing substrates like this compound, measure the emission of light from a fluorescent molecule, while colorimetric assays, commonly employing substrates like Z-DEVD-pNA, measure the absorption of light by a colored compound. This difference in signal generation leads to significant disparities in sensitivity, kinetic analysis capabilities, and overall assay performance.
Principle of Detection
This compound (Fluorometric Assay): The substrate this compound consists of the caspase-3 recognition sequence (DEVD) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[3][4] In its intact form, the AMC molecule is non-fluorescent. However, upon cleavage by active caspase-3 at the aspartic acid residue, the liberated AMC exhibits strong fluorescence, which can be measured with a fluorometer.[3][5][6] The intensity of the fluorescent signal is directly proportional to the level of caspase-3 activity.
Colorimetric Substrates (e.g., Z-DEVD-pNA): Colorimetric substrates, such as Z-DEVD-pNA, link the DEVD peptide sequence to a chromophore, p-nitroaniline (pNA).[7][8][9] The intact substrate is colorless. When active caspase-3 cleaves the substrate, the pNA is released, resulting in a yellow color that can be quantified by measuring its absorbance with a spectrophotometer or microplate reader.[8][9][10] The amount of pNA released is proportional to the caspase-3 activity.[6]
Key Performance Advantages of this compound
The primary advantages of the fluorometric substrate this compound over its colorimetric counterparts stem from the inherent sensitivity of fluorescence detection.
-
Enhanced Sensitivity: Fluorometric assays are significantly more sensitive than colorimetric assays. This allows for the detection of lower levels of caspase-3 activity, which is particularly advantageous when working with limited sample material or when expecting subtle changes in apoptosis. Luciferase-based assays are noted to have even lower background levels and higher sensitivity than fluorescent assays.[11]
-
Broader Dynamic Range: The signal generated in fluorometric assays typically spans a wider linear range. This enables the quantification of caspase activity across a broader spectrum of concentrations, from very low to very high, without the need for extensive sample dilution.
-
Continuous Kinetic Monitoring: The fluorescent signal from AMC cleavage can be measured in real-time, permitting continuous monitoring of the enzymatic reaction.[3][4] This is invaluable for detailed kinetic studies, such as determining enzyme kinetics (Km and kcat) and inhibitor potency (IC50).[5][11] Colorimetric assays are more commonly performed as endpoint assays, providing a single snapshot of activity after a fixed incubation period.
-
Reduced Interference: Fluorescence detection can be less susceptible to interference from colored compounds present in cell lysates, which can sometimes affect the accuracy of absorbance readings in colorimetric assays.
Quantitative Data Summary
| Feature | This compound (Fluorometric) | Z-DEVD-pNA (Colorimetric) |
| Principle | Enzymatic cleavage releases fluorescent AMC | Enzymatic cleavage releases chromophore pNA |
| Detection Method | Fluorescence | Absorbance |
| Excitation/Emission (nm) | ~342-380 / ~441-460 | N/A |
| Absorbance (nm) | N/A | 400 - 405 |
| Sensitivity | High | Moderate |
| Assay Format | Continuous kinetic or endpoint | Primarily endpoint |
| Dynamic Range | Wide | Narrower |
| Sample Volume | Generally lower | May require more sample |
Signaling Pathway and Experimental Workflow
Apoptotic Signaling Cascade Leading to Caspase-3 Activation
The activation of caspase-3 is a central event in the apoptotic process, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Initiator caspases, such as caspase-8 and caspase-9, are activated upstream and subsequently cleave and activate the executioner caspase-3.[12] Once active, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
Caspase-3 activation pathways.
Experimental Workflow: Fluorometric vs. Colorimetric Assay
The general workflow for both assay types is similar, involving cell lysis, incubation with the substrate, and signal detection. The key difference lies in the final detection step.
Caspase-3 assay workflow.
Experimental Protocols
Key Experiment: Caspase-3 Activity Assay using this compound
Objective: To quantify the activity of caspase-3 in cell lysates using a fluorometric substrate.
Materials:
-
Cells (control and apoptosis-induced)
-
Cell Lysis Buffer (e.g., Tris-buffered saline with detergent)[8]
-
2X Reaction Buffer (containing buffered saline, glycerol, and detergent)[8]
-
DTT (1M stock)
-
This compound substrate (10 mM stock in DMSO)[13]
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Lysis:
-
Induce apoptosis in the experimental cell population.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
-
Assay Preparation:
-
Prepare 1X Reaction Buffer by diluting the 2X stock and adding DTT to a final concentration of 10 mM.[9]
-
Add 50 µL of cell lysate from each sample to individual wells of a 96-well black microplate.
-
Add 50 µL of 1X Reaction Buffer to each well.
-
-
Substrate Addition and Measurement:
-
Prepare a 2X substrate working solution (e.g., 100 µM this compound in 1X Reaction Buffer).
-
Add 50 µL of the 2X substrate working solution to each well to start the reaction.[4]
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at regular intervals (for kinetic analysis) or after a fixed time (e.g., 30-60 minutes) for an endpoint reading. Use an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[5][6]
-
-
Data Analysis:
-
Compare the fluorescence from induced samples to uninduced controls to determine the fold-increase in caspase-3 activity.
-
Key Experiment: Caspase-3 Activity Assay using Z-DEVD-pNA
Objective: To quantify the activity of caspase-3 in cell lysates using a colorimetric substrate.
Materials:
-
Cells (control and apoptosis-induced)
-
Cell Lysis Buffer[8]
-
2X Reaction Buffer[8]
-
DTT (1M stock)
-
96-well clear microplate
-
Absorbance microplate reader
Protocol:
-
Cell Lysis:
-
Follow the same cell lysis procedure as described for the this compound assay.
-
-
Assay Preparation:
-
Prepare 1X Reaction Buffer by diluting the 2X stock and adding DTT to a final concentration of 10 mM.[9]
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to individual wells of a 96-well clear microplate.
-
Add 50 µL of 1X Reaction Buffer to each well.
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Compare the absorbance of the apoptotic samples with the uninduced control to determine the fold-increase in caspase-3 activity.[8]
-
Conclusion
For researchers requiring high sensitivity, a wide dynamic range, and the ability to perform detailed kinetic analysis of caspase-3 activity, the fluorogenic substrate this compound presents clear advantages over traditional colorimetric substrates like Z-DEVD-pNA. While colorimetric assays are simple and convenient for determining endpoint activity, the superior performance characteristics of this compound make it the preferred choice for more demanding applications in apoptosis research and drug discovery. The selection of the appropriate substrate should be guided by the specific experimental needs, sample availability, and the level of quantitative detail required.
References
- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Invitrogen EnzChek Caspase-3 Activity Assay Kits AMC (7-amino-4-methylcoumarin) | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. apexbt.com [apexbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. abcam.com [abcam.com]
- 10. Z-DEVD-pNA | AAT Bioquest [aatbio.com]
- 11. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Safety Operating Guide
Proper Disposal Procedures for Z-DEVD-AMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the caspase-3 substrate Z-DEVD-AMC, adherence to proper disposal procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information, operational plans, and step-by-step disposal guidance to build trust and support your laboratory's safety and chemical handling protocols.
Essential Safety and Handling Information
Prior to handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). Key safety and handling precautions are summarized in the table below.
| Precaution Category | Specific Guidance | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including tight-sealing safety goggles, a face shield, and gloves. Avoid contact with skin, eyes, and clothing. | [1] |
| Ventilation | Use with local exhaust ventilation to minimize inhalation of dust or vapors. | [1] |
| Safe Handling Practices | Do not breathe dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse. | [1] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at temperatures of -20°C or below for long-term stability.[2][3][4][5][6] For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[3] | |
| Spill Response | For powder spills, cover with a plastic sheet to minimize spreading. Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust. Clean contaminated surfaces thoroughly and flush away traces with water. | [1] |
| First Aid: Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. If symptoms persist, seek medical attention. | [1] |
| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation persists, call a physician. | [1] |
| First Aid: Inhalation | Remove to fresh air. If breathing is difficult or has stopped, administer artificial respiration. | [1] |
| First Aid: Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person and consult a physician. | [1] |
Experimental Protocols Involving this compound
This compound is a fluorogenic substrate used to measure caspase-3 activity. Experimental protocols typically involve the preparation of a stock solution in an organic solvent, most commonly dimethyl sulfoxide (DMSO).
Preparation of this compound Stock Solution:
A common procedure involves preparing a 10 mM stock solution in DMSO.[2] The specific concentration and solvent may vary depending on the experimental requirements and the specific product formulation. For example, some kits provide instructions to prepare a 250X stock solution by adding 50 µL of DMSO to the vial.[2]
This compound Disposal Workflow
The proper disposal of this compound waste depends on its form (solid or liquid) and the nature of any contaminants or solvents. The following workflow provides a logical approach to ensure safe and compliant disposal.
Step-by-Step Disposal Procedures
1. Solid Waste (Unused/Expired Reagent, Contaminated Labware):
-
Collection: Place solid this compound waste, including expired reagent and contaminated items such as pipette tips, tubes, and gloves, into a clearly labeled, sealed container designated for solid chemical waste.
-
Labeling: The container label should include "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
2. Liquid Waste (Unused Solutions, Experimental Waste):
The disposal of liquid waste containing this compound is dictated by the solvent used.
-
DMSO-Based Solutions:
-
Segregation: Do not mix with aqueous or halogenated solvent waste streams.
-
Collection: Collect this compound solutions in DMSO in a designated, leak-proof, and compatible container for non-halogenated organic solvent waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the contents (e.g., "this compound in DMSO"), and the accumulation start date.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area for collection by EHS.
-
-
Aqueous Solutions:
-
Evaluation: Consult your institution's specific guidelines for the disposal of aqueous waste containing small quantities of non-hazardous chemicals. Some institutions may permit the disposal of very dilute, neutralized aqueous solutions down the sanitary sewer. However, this is highly regulated and requires verification.
-
Collection (if required): If sewer disposal is not permitted, or if the solution contains other hazardous components, collect it in a designated hazardous aqueous waste container.
-
Labeling and Storage: Label and store the container as described for other hazardous waste streams.
-
General Principles of Laboratory Waste Management:
The overriding principle is that no experimental work should commence without a clear plan for the disposal of all generated waste.[7] Always keep waste containers closed except when adding waste, and ensure that incompatible waste streams are properly segregated.[7] When in doubt, always consult your institution's EHS department for guidance.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Devd-amc
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-Devd-amc, a fluorogenic substrate for caspase-3. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the product itself.
This compound, or N-Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-7-amido-4-methylcoumarin, is a crucial tool for studying apoptosis. Its handling requires a thorough understanding of its properties and the associated safety protocols to minimize risk and ensure experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the recommended PPE based on the potential hazards.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tight-sealing safety goggles, Face shield | Protects against splashes and dust. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body | Laboratory coat, Disposable protective suit (if handling large quantities or in case of spill) | Protects against contamination of personal clothing. |
| Respiratory | Air-purifying respirator (if dust is generated), Use in a well-ventilated area or with local exhaust ventilation | Minimizes inhalation of the powdered compound.[1] |
Hazard Identification and Safety Precautions
While this compound is not classified as a hazardous substance, it is crucial to handle it with care as with any chemical reagent. The primary routes of exposure are skin contact, eye contact, and inhalation of the powder form.
General Handling Precautions:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash contaminated clothing before reuse.[1]
-
Use with local exhaust ventilation.[1]
Spill and Disposal Management
In the event of a spill, immediate and appropriate action is critical to prevent contamination and exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the powder spill with a plastic sheet or tarp to minimize spreading.[1]
-
Absorb: For solutions, use an inert absorbent material to soak up the spill.[1]
-
Collect: Mechanically take up the spilled material, placing it in appropriate, properly labeled containers for disposal.[1] Avoid creating dust.[1]
-
Clean: Thoroughly clean the contaminated surfaces. After cleaning, flush away traces with water.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Sweep up and shovel spilled material into suitable containers for disposal.[1]
The following workflow illustrates the general procedure for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
